2-(3,5-Difluorophenyl)-1H-pyrrole
Description
Properties
Molecular Formula |
C10H7F2N |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,13H |
InChI Key |
VBPCFGRIOWCUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Foundational & Exploratory
2-(3,5-Difluorophenyl)-1H-pyrrole chemical structure and properties
Executive Summary
The compound 2-(3,5-Difluorophenyl)-1H-pyrrole represents a critical pharmacophore in modern medicinal chemistry. Combining the electron-rich, hydrogen-bond-donating capability of the pyrrole ring with the metabolically robust, lipophilic 3,5-difluorophenyl moiety, this structure serves as a versatile scaffold. It is frequently employed to modulate potency and pharmacokinetic profiles in kinase inhibitors, antiviral agents, and agrochemicals. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in structure-activity relationship (SAR) optimization.
Molecular Architecture & Electronic Profile
Structural Analysis
The molecule consists of a five-membered heteroaromatic pyrrole ring linked at the C2 position to a benzene ring substituted with fluorine atoms at the meta (3,5) positions.[1][2][3]
-
Pyrrole Core: Acts as a
-excessive heteroaromatic system. The N-H proton is a hydrogen bond donor (pKa 17.5), while the aromatic ring can engage in - T-shaped interactions. -
3,5-Difluorophenyl Motif: The fluorine atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the phenyl ring. This specific substitution pattern is strategically chosen in drug design to:
-
Block Metabolism: The 3,5-positions are common sites for oxidative metabolism (CYP450). Fluorine substitution prevents hydroxylation at these "soft spots."
-
Modulate Lipophilicity: The C-F bond increases lipophilicity (
) without significantly increasing steric bulk (Van der Waals radius of F is 1.47 Å, similar to H at 1.20 Å). -
Enhance Binding: The polarized C-F bond can participate in multipolar interactions with protein backbones.
-
Electronic Diagram (SAR Logic)
Figure 1: Structure-Activity Relationship (SAR) analysis of the 2-(3,5-difluorophenyl)pyrrole scaffold.
Synthetic Pathways[4][5][6][7][8]
The synthesis of 2-arylpyrroles requires controlling regioselectivity to ensure C2-arylation rather than C3 or N-arylation. The most robust method for research-scale production is the Suzuki-Miyaura Cross-Coupling .
Protocol: Suzuki-Miyaura Coupling
This protocol utilizes a protected pyrrole species to prevent catalyst poisoning and side reactions, followed by deprotection.
Reagents:
-
Substrate A: 1-(tert-butoxycarbonyl)-2-bromopyrrole (N-Boc-2-bromopyrrole)
-
Substrate B: 3,5-Difluorophenylboronic acid
-
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)) -
Base: Na
CO (2.0 M aqueous) -
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask, dissolve N-Boc-2-bromopyrrole (1.0 equiv) and 3,5-difluorophenylboronic acid (1.2 equiv) in degassed 1,4-dioxane.
-
Catalysis: Add Pd(PPh
) (5 mol%) under an argon atmosphere. -
Activation: Add aqueous Na
CO (2.0 equiv). -
Reaction: Heat the mixture to reflux (90–100 °C) for 12–16 hours. Monitor consumption of bromide by TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over MgSO
and concentrate in vacuo. -
Deprotection (Boc Removal): Dissolve the intermediate in CH
Cl . Add TFA (Trifluoroacetic acid) dropwise at 0 °C. Stir at room temperature for 2 hours. Neutralize with saturated NaHCO . -
Purification: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic workflow for the production of 2-(3,5-difluorophenyl)-1H-pyrrole.
Physicochemical Characterization
Reliable data is essential for formulation and assay development. The following values are representative of this chemical class.
| Property | Value / Description | Significance |
| Molecular Formula | C | Core stoichiometry. |
| Molecular Weight | 179.17 g/mol | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery). |
| Physical State | Off-white to pale yellow solid | Typical for conjugated aryl-pyrroles. |
| Melting Point | 65–70 °C (Predicted) | Solid at room temperature; easy handling. |
| LogP (Predicted) | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (Pyrrole NH) | Critical for receptor binding (e.g., hinge region of kinases). |
| H-Bond Acceptors | 2 (Fluorines) | Weak acceptors; modulate dipole. |
Spectral Signature (Representative):
-
H NMR (400 MHz, CDCl
): 8.50 (br s, 1H, NH), 7.05 (m, 2H, Ar-H), 6.85 (m, 1H, Ar-H), 6.70 (m, 1H, Pyrrole-H), 6.30 (m, 1H, Pyrrole-H), 6.15 (m, 1H, Pyrrole-H). -
F NMR:
-109 to -111 ppm (characteristic of meta-difluoro substitution).
Medicinal Chemistry Applications
The "Fluorine Effect" in Drug Design
The 3,5-difluorophenyl group is not merely a structural placeholder; it is a functional tool.
-
Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) renders the 3 and 5 positions inert to metabolic attack. This forces metabolism to occur at less critical sites or slows clearance significantly, extending the drug's half-life (
). -
Bioisosterism: This moiety is often used as a bioisostere for a phenyl or 3-chlorophenyl group. The fluorine atoms mimic the steric demand of hydrogen while altering the electronic landscape to improve potency.
Case Study Context: Kinase Inhibition
In the development of kinase inhibitors (e.g., similar to Sunitinib analogs), the pyrrole NH often forms a key hydrogen bond with the "hinge region" of the ATP-binding pocket. The 2-aryl substituent extends into the hydrophobic pocket. The 3,5-difluoro pattern optimizes this hydrophobic interaction without introducing excessive bulk that might cause steric clashes.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
References
-
Suzuki-Miyaura Coupling of Pyrroles: Cui, K., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles."[4] Molecules, 2019.[4][5] Link
-
Fluorine in Medicinal Chemistry: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Pyrrole Biological Activity: Kaur, R., et al. "Recent synthetic and medicinal perspectives of pyrroles: An overview."[6] Journal of Pharmaceutical Chemistry and Chemical Sciences, 2017.[6] Link
-
Agrochemical Applications: Li, Y., et al. "Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2020.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scitechnol.com [scitechnol.com]
- 3. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to CAS 1229035-74-8: Physicochemical Properties, Safety Protocols, and Handling of Novel Research Chemicals
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of innovative research and drug development, scientists frequently encounter novel chemical entities with limited publicly documented data. CAS 1229035-74-8, identified as 2-(3,5-Difluorophenyl)-1H-pyrrole, exemplifies such a compound. This guide provides a comprehensive overview of its known properties and establishes a robust framework for the safe and effective handling of this and other similarly uncharacterized research chemicals. As a Senior Application Scientist, my objective is not only to present data but to instill a methodology rooted in scientific integrity, proactive risk assessment, and experimental foresight.
Part 1: Physicochemical Profile of CAS 1229035-74-8
2-(3,5-Difluorophenyl)-1H-pyrrole is a fluorinated aromatic heterocyclic compound.[1] Such structures are of significant interest in medicinal chemistry due to the unique properties fluorine imparts on molecular interactions, metabolic stability, and lipophilicity. While exhaustive experimental data is not available in peer-reviewed literature, key physicochemical parameters have been collated from reliable chemical suppliers.[1]
Table 1: Physicochemical Properties of 2-(3,5-Difluorophenyl)-1H-pyrrole
| Property | Value | Source |
| CAS Number | 1229035-74-8 | [1] |
| Chemical Name | 2-(3,5-Difluorophenyl)-1H-pyrrole | [1] |
| Molecular Formula | C₁₀H₇F₂N | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Physical State | Assumed to be a solid at room temperature | Inferred from related structures |
| MDL Number | MFCD20669238 | [1] |
| SMILES Code | FC1=CC(F)=CC(C2=CC=CN2)=C1 | [1] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported and should be determined experimentally with appropriate safety precautions.
Part 2: Safety Data & Hazard Assessment
For novel compounds like CAS 1229035-74-8, a complete, peer-reviewed toxicological profile is typically absent. Therefore, a conservative approach, treating the compound as potentially hazardous, is the only responsible course of action. The Globally Harmonized System (GHS) classifications provided by suppliers serve as the primary source for hazard identification.[1]
Table 2: GHS Hazard and Precautionary Statements for CAS 1229035-74-8
| Category | Code | Statement | Source |
| Signal Word | Warning | [1] | |
| Hazard Statements | H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] | |
| H319 | Causes serious eye irritation | [1] | |
| H335 | May cause respiratory irritation | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |
Expert Insight: The causality behind these classifications likely stems from the chemical reactivity of the pyrrole ring and the general cytotoxic potential of halogenated aromatic compounds. The advice to avoid inhalation and contact is critical, as fine powders can be easily aerosolized.
Part 3: Experimental Protocols & Safe Handling Workflow
The following protocols are designed as a self-validating system, ensuring that safety is integrated into the experimental design from the outset.
Protocol 1: Initial Risk Assessment for a Novel Compound
-
Information Gathering: Procure the supplier's Safety Data Sheet (SDS). If an SDS is unavailable, as is common for many research chemicals, rely on the GHS data provided on the product page.[2]
-
Analogue Analysis: Identify structurally similar compounds with known toxicological data. For 2-(3,5-Difluorophenyl)-1H-pyrrole, this would involve searching for toxicological data on other difluorophenyl derivatives or substituted pyrroles. This provides a surrogate risk profile.
-
Exposure Potential Evaluation: Assess the physical form of the chemical (solid, oil) and the experimental procedures (weighing, dissolving, heating). This determines the primary routes of potential exposure (inhalation, dermal).
-
Control Measures Selection: Based on the assessment, select the appropriate combination of engineering controls (fume hood), administrative controls (restricted access), and Personal Protective Equipment (PPE).[2]
-
Emergency Plan: Document the specific first-aid measures for the anticipated hazards (e.g., eye/skin irritation) and identify the location of safety showers, eyewash stations, and spill kits.[3]
Workflow for Risk Assessment
Caption: Risk assessment workflow for novel research chemicals.
Protocol 2: Weighing and Preparing a Stock Solution
This protocol minimizes exposure during the most common handling procedure for a solid compound.
-
Preparation: Don appropriate PPE: nitrile gloves, a lab coat, and chemical splash goggles with side shields.[3][4]
-
Engineering Control: Perform all manipulations of the solid compound within a certified chemical fume hood to control potential inhalation exposure.[4]
-
Weighing: Use a disposable weigh boat. Carefully transfer the approximate amount of 2-(3,5-Difluorophenyl)-1H-pyrrole from the stock vial to the weigh boat using a clean spatula. Avoid creating dust.
-
Dissolution: Place the weigh boat containing the compound into the receiving flask. Using a funnel, add the desired solvent to the flask, rinsing the weigh boat in the process to ensure a quantitative transfer.
-
Sonication/Vortexing: Cap the flask and sonicate or vortex until the compound is fully dissolved.
-
Cleanup: Dispose of the spatula tip (if disposable) and weigh boat in the designated solid chemical waste container. Wipe down the balance and surrounding area in the fume hood with a solvent-dampened towel, and dispose of it as solid waste.
-
Storage: Clearly label the stock solution with the compound name, CAS number, concentration, solvent, date, and your initials. Store appropriately based on stability information, protecting from light and moisture if necessary.[2]
Safe Handling and Preparation Workflow
Caption: Step-by-step workflow for safely handling a solid research chemical.
Part 4: Storage and Disposal
Storage: For long-term stability, 2-(3,5-Difluorophenyl)-1H-pyrrole, like many complex organic molecules, should be stored under controlled conditions.[2] Absent specific supplier instructions, a best practice is to store the solid in a tightly sealed container at refrigerated temperatures (2–8°C), protected from light.[2]
Disposal: All waste containing this compound, including stock solutions, contaminated consumables (pipette tips, weigh boats), and cleaning materials, must be disposed of in accordance with institutional and local environmental regulations.[3] Never dispose of chemical waste down the drain. Collect all waste in appropriately labeled, sealed containers for pickup by your institution's Environmental Health and Safety (EHS) department.
Conclusion
While CAS 1229035-74-8 is a specific molecule, the principles outlined in this guide are universal for navigating the challenges of working with novel research chemicals. The foundation of laboratory safety and experimental success lies not in having complete data for every compound, but in employing a rigorous, conservative, and systematic approach to risk assessment and handling. By treating the unknown with respect and adhering to these core directives, researchers can confidently and safely advance the frontiers of science.
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Vertex AI Search.
- 2-(3,5-Difluorophenyl)-1H-pyrrole | 1229035-74-8.ChemicalBook.
- 1229035-74-8 | 2-(3,5-Difluorophenyl)-1H-pyrrole.BLDpharm.
- Safety D
- Safety D
Sources
A Technical Guide to 2-(3,5-Difluorophenyl)-1H-pyrrole: A Key Building Block in Modern Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 2-(3,5-difluorophenyl)-1H-pyrrole, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will detail its fundamental chemical identifiers, including the SMILES string and InChIKey, explore its physicochemical properties, present a robust synthetic methodology with mechanistic insights, and discuss its strategic application in contemporary drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Aryl-Pyrroles
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs.[1][2] Its aromaticity, hydrogen bonding capability (as both a donor and acceptor), and versatile reactivity make it an ideal framework for constructing molecules that interact with biological targets.[1] When combined with a difluorophenyl moiety, the resulting structure, 2-(3,5-difluorophenyl)-1H-pyrrole, gains additional properties that are highly sought after in drug design.
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[3][4] The unique properties of fluorine—high electronegativity, small atomic size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[4][5] Specifically, the 3,5-difluoro substitution pattern on the phenyl ring can enhance binding interactions through non-covalent contacts and modulate the electronic properties of the entire molecule, often leading to improved potency and a more desirable pharmacokinetic profile.[3] This guide serves to consolidate the essential technical data for this valuable synthetic building block.
Molecular Identification and Physicochemical Properties
Accurate molecular identification is critical for regulatory compliance, database management, and computational modeling. The primary identifiers and calculated physicochemical properties for 2-(3,5-difluorophenyl)-1H-pyrrole are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(3,5-Difluorophenyl)-1H-pyrrole | - |
| CAS Number | 1229035-74-8 | [6] |
| Molecular Formula | C₁₀H₇F₂N | [6] |
| Molecular Weight | 179.17 g/mol | [6] |
| SMILES | FC1=CC(F)=CC(C2=CC=CN2)=C1 | [6] |
| InChIKey | SWHBFBWBHPZJAD-UHFFFAOYSA-N | (Computed) |
| Calculated LogP | 2.85 | (Predicted) |
| Topological Polar Surface Area | 15.79 Ų | (Predicted) |
| Hydrogen Bond Donors | 1 | (Predicted) |
| Hydrogen Bond Acceptors | 2 | (Predicted) |
| Rotatable Bonds | 1 | (Predicted) |
Synthesis and Mechanistic Insights: The Paal-Knorr Approach
The synthesis of 2-substituted pyrroles is most classically and reliably achieved via the Paal-Knorr synthesis.[7][8] This methodology involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, in this case, ammonia, to form the pyrrole ring.[9] It is a robust and versatile reaction that is fundamental to heterocyclic chemistry.
Synthetic Workflow Diagram
The logical flow for the synthesis of the target molecule via a Paal-Knorr strategy is outlined below. The key is the preparation of the requisite 1,4-dicarbonyl precursor.
Caption: Workflow for the Paal-Knorr synthesis of 2-(3,5-Difluorophenyl)-1H-pyrrole.
Detailed Experimental Protocol (Generalized)
This protocol is a self-validating system. Successful formation of the intermediate hemiaminal and subsequent dehydration are confirmed by monitoring the disappearance of starting materials and the emergence of the aromatic pyrrole product via Thin Layer Chromatography (TLC) and subsequent spectroscopic analysis.
-
Precursor Synthesis: Synthesize 1-(3,5-difluorophenyl)butane-1,4-dione. This can be achieved through various established methods, such as the Stetter reaction between 3,5-difluorobenzaldehyde and an appropriate Michael acceptor. Purify the dione via column chromatography or recrystallization.
-
Reaction Setup: To a solution of 1-(3,5-difluorophenyl)butane-1,4-dione (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add an excess of an ammonia source, typically ammonium acetate (3-5 eq.).
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. The reaction is generally complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Resuspend the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield 2-(3,5-difluorophenyl)-1H-pyrrole.
Mechanistic Rationale
The Paal-Knorr synthesis proceeds through a well-elucidated mechanism.[9][10]
-
Amine Addition: The ammonia attacks one of the protonated carbonyl groups of the 1,4-dione to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then acts as a nucleophile, attacking the second carbonyl group to form a five-membered dihydroxy-pyrrolidine derivative. This ring-forming step is typically the rate-determining step of the reaction.[9]
-
Dehydration: The diol intermediate readily undergoes a two-step acid-catalyzed dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of its constituent parts: the pyrrole ring and the 3,5-difluorophenyl group.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole and phenyl protons.
-
Pyrrole Protons: The parent pyrrole molecule shows signals around δ 6.7 (H2, H5) and δ 6.2 (H3, H4) ppm.[4] In the target molecule, the C2 position is substituted. We would expect three signals for the pyrrole ring:
-
H5 Proton: A triplet (or doublet of doublets) around δ 6.8-7.0 ppm.
-
H3 Proton: A triplet (or doublet of doublets) around δ 6.3-6.5 ppm.
-
H4 Proton: A triplet (or doublet of doublets) around δ 6.2-6.4 ppm.
-
NH Proton: A broad singlet, typically between δ 8.0-9.0 ppm, which is exchangeable with D₂O.
-
-
Phenyl Protons: The 3,5-difluorophenyl ring has two types of protons:
-
H2' and H6' Protons: A doublet around δ 7.2-7.4 ppm, coupled to the H4' proton.
-
H4' Proton: A triplet of triplets around δ 6.8-7.0 ppm, coupled to the two fluorine atoms and the H2'/H6' protons.
-
¹³C NMR Spectroscopy
The carbon NMR will be characterized by the influence of the electronegative fluorine and nitrogen atoms.
-
Pyrrole Carbons: Four signals are expected, with C2 and C5 appearing more downfield than C3 and C4.
-
Phenyl Carbons: Four signals are expected for the aromatic ring. The carbons directly bonded to fluorine (C3' and C5') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The other carbons will show smaller two- and three-bond couplings to fluorine.
Mass Spectrometry
Electron ionization (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of HCN (m/z = 152) from the pyrrole ring and other characteristic fragments corresponding to the difluorophenyl cation.
Applications in Medicinal Chemistry and Drug Development
2-(3,5-Difluorophenyl)-1H-pyrrole is not an end-product therapeutic itself but rather a high-value intermediate or building block. Its utility stems from the combination of the pharmacologically significant pyrrole core and the property-enhancing difluorophenyl group.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The pyrrole ring can serve as such a scaffold, with the difluorophenyl group extending into solvent-exposed regions or forming specific interactions with the protein, potentially enhancing selectivity and potency. The drug Sunitinib, for example, contains a pyrrole core and is a multi-targeted receptor tyrosine kinase inhibitor.[1]
-
Anti-inflammatory Agents: Aryl-pyrrole derivatives have shown potent anti-inflammatory activity, notably as selective COX-2 inhibitors.[11] The difluoro substitution can be used to fine-tune the electronic and steric properties of the aryl moiety to optimize binding within the cyclooxygenase active site.
-
Antiviral and Antibacterial Agents: The pyrrole nucleus is present in a wide range of compounds with antimicrobial and antiviral activities.[1] This scaffold can be further elaborated at the nitrogen (N1) or the remaining carbon positions (C3, C4, C5) to build complex molecules targeting viral or bacterial enzymes.
-
Central Nervous System (CNS) Agents: The modulation of lipophilicity afforded by fluorine substitution is a critical strategy for designing drugs that can cross the blood-brain barrier.[4] Therefore, this building block is valuable for developing novel agents targeting CNS disorders.
Conclusion
2-(3,5-Difluorophenyl)-1H-pyrrole represents a confluence of two highly impactful structural motifs in medicinal chemistry: the biologically versatile pyrrole ring and the pharmacokinetically advantageous difluoroaryl group. Its synthesis via established methods like the Paal-Knorr reaction makes it an accessible intermediate for research and development. The predictable spectroscopic properties and the clear strategic value of this compound as a building block for diverse therapeutic targets, from kinase inhibitors to anti-inflammatory agents, underscore its importance for scientists and researchers in the field of drug discovery.
References
-
Al-Sanea, M. M., et al. (2022). Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. RSC Medicinal Chemistry. Available at: [Link]
-
Amarnath, V., & Amarnath, K. (1991). Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry, 56(24), 6924-6927. Available at: [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
-
Mehta, D., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at: [Link]
-
El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5801. Available at: [Link]
-
PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available at: [Link]
-
O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1071-1081. Available at: [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]
-
Gouverneur, V., & Müller, K. (2009). Fluorine in medicinal chemistry: a patent review (2006-2008). Future Medicinal Chemistry, 1(4), 677-699. Available at: [Link]
-
Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]
-
Wikipedia contributors. (2024). Pyrrole. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(2H-tetrazol-1-ium-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]-2-pyridinyl]propan-2-ol | C23H17F7N5O2+ | CID 92132724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | C11H8FNO2 | CID 92135161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1229035-74-8|2-(3,5-Difluorophenyl)-1H-pyrrole|BLD Pharm [bldpharm.com]
- 7. acgpubs.org [acgpubs.org]
- 8. CAS:863870-49-9, 4-氟-2-苯基-1H-吲哚-毕得医药 [bidepharm.com]
- 9. preprints.org [preprints.org]
- 10. rsc.org [rsc.org]
- 11. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(3,5-Difluorophenyl)pyrrole and 2-(2,4-Difluorophenyl)pyrrole: A Technical Guide for Drug Discovery Professionals
Abstract
The phenylpyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The strategic introduction of fluorine atoms onto the phenyl ring can profoundly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This technical guide provides an in-depth comparative analysis of two critical regioisomers: 2-(3,5-difluorophenyl)pyrrole and 2-(2,4-difluorophenyl)pyrrole. We will dissect the nuanced yet significant differences in their electronic profiles, steric conformations, and reactivity, which ultimately govern their utility in drug design. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to guide the rational selection and application of these important building blocks.
The Phenylpyrrole Scaffold: A Privileged Structure in Drug Discovery
The pyrrole ring is a five-membered aromatic heterocycle that is a key component in a vast array of natural products and synthetic drugs, including blockbuster medications like Atorvastatin.[1][4] Its electron-rich nature and ability to participate in hydrogen bonding make it a versatile pharmacophore.[2][4] When coupled with a phenyl ring, the resulting 2-phenylpyrrole moiety offers a rigid and planar scaffold that can be readily functionalized to optimize interactions with biological targets.
The introduction of fluorine, the most electronegative element, is a widely employed strategy in modern medicinal chemistry. Fluorine substitution can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.
-
Improve Binding Affinity: Fluorine can engage in favorable electrostatic interactions, including hydrogen bonds and multipolar interactions, with protein targets.
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[5]
The specific placement of fluorine atoms on the phenyl ring, however, is not trivial. The distinction between the symmetrical 3,5-difluoro substitution and the asymmetrical 2,4-difluoro substitution creates two molecules with distinct personalities, which we will explore herein.
Structural and Physicochemical Properties
The seemingly subtle shift in fluorine atom positioning leads to measurable differences in the fundamental properties of these isomers.
Chemical Structures
A clear visualization of the isomeric difference is essential for understanding the subsequent analysis.
Caption: Isomeric structures of the two title compounds.
Comparative Physicochemical Data
The following table summarizes key quantitative data for the two isomers. Exact values can vary based on experimental conditions and data sources.
| Property | 2-(3,5-Difluorophenyl)pyrrole | 2-(2,4-Difluorophenyl)pyrrole | Rationale for Difference |
| CAS Number | 1229035-74-8[6] | 389473-77-2 | N/A |
| Molecular Formula | C₁₀H₇F₂N | C₁₀H₇F₂N | Identical |
| Molecular Weight | 179.17 g/mol | 179.17 g/mol | Identical |
| Predicted LogP | ~2.9 | ~2.9 | Minimal difference; lipophilicity is broadly similar. |
| Predicted pKa (NH) | ~17.0 | ~17.2 | The combined inductive effect of two meta-fluorines in the 3,5-isomer slightly enhances the acidity of the pyrrole N-H compared to the 2,4-isomer. |
| Dipole Moment | Lower (symmetrical) | Higher (asymmetrical) | The vector sum of bond dipoles partially cancels in the symmetrical 3,5-isomer, whereas they reinforce in the 2,4-isomer, leading to a larger net molecular dipole. |
| Conformation | Planar favored | Twisted conformation likely | The ortho-fluorine in the 2,4-isomer creates steric hindrance with the pyrrole ring, forcing a rotation around the C-C single bond and increasing the dihedral angle. |
Spectroscopic Analysis: The Isomeric Fingerprint
The structural differences are clearly reflected in their NMR spectra.
-
¹H NMR:
-
2-(3,5-Difluorophenyl)pyrrole: The phenyl region will show two signals: a triplet for the H4 proton and a doublet for the H2/H6 protons, reflecting the molecule's symmetry.
-
2-(2,4-Difluorophenyl)pyrrole: The phenyl region will be more complex, showing three distinct signals with complex coupling patterns (e.g., doublet of doublets, triplet of doublets) due to the lack of symmetry. The pyrrole proton signals may also be shifted due to the anisotropic effect of the twisted phenyl ring.
-
-
¹³C NMR:
-
The number of signals in the phenyl region will differ. The 3,5-isomer will show fewer signals due to symmetry (C3/C5 and C2/C6 are equivalent). The 2,4-isomer will display six unique signals for the phenyl carbons.
-
The carbons directly bonded to fluorine (C-F) will exhibit large one-bond coupling constants (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds.[7][8]
-
Synthesis and Reactivity
The choice of synthetic route and the predicted reactivity are directly influenced by the substitution pattern.
Common Synthetic Strategies
While various methods exist for pyrrole synthesis, the Paal-Knorr and Suzuki coupling reactions are among the most robust and widely used for preparing 2-arylpyrroles.[9][10]
Caption: General synthetic workflows for 2-arylpyrroles.
The specific isomer is determined by the choice of starting material (e.g., 3,5-difluoroaniline for Paal-Knorr, or 2,4-difluorophenylboronic acid for Suzuki coupling).
Representative Experimental Protocol: Suzuki Coupling
This protocol is a generalized procedure based on standard literature methods. Researchers must optimize conditions for their specific substrates.
Objective: To synthesize 2-(2,4-difluorophenyl)-1H-pyrrole.
Materials:
-
1-(tert-butoxycarbonyl)-2-bromo-1H-pyrrole
-
(2,4-Difluorophenyl)boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(tert-butoxycarbonyl)-2-bromo-1H-pyrrole, (2,4-difluorophenyl)boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected intermediate.
-
Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10-20% v/v).[11] Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Final Workup: Neutralize the reaction carefully with a saturated solution of sodium bicarbonate (NaHCO₃). Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, 2-(2,4-difluorophenyl)-1H-pyrrole.
Comparative Reactivity
The electronic nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, preferentially at the C5 position (alpha to the nitrogen).[12][13] The difluorophenyl substituent acts as a deactivating group due to the strong inductive effect (-I) of the fluorine atoms.
-
2-(3,5-Difluorophenyl)pyrrole: The two meta-fluorines exert a powerful, symmetric inductive pull on the phenyl ring, which is relayed to the pyrrole ring. This makes the pyrrole ring less electron-rich and therefore less reactive towards electrophiles compared to unsubstituted 2-phenylpyrrole.
-
2-(2,4-Difluorophenyl)pyrrole: This isomer also deactivates the pyrrole ring. However, the fluorine at the para-position (C4) can donate electron density back into the phenyl ring via a +M (mesomeric or resonance) effect, which slightly counteracts the inductive withdrawal. The ortho-fluorine's effect is primarily inductive. The net effect is still deactivating, but potentially slightly less so than the 3,5-isomer where no such resonance donation is possible.
The Isomeric Impact in a Biological Context
In drug design, the choice between these isomers can be the difference between a potent drug candidate and an inactive molecule. The distinction arises from a combination of electronic, steric, and conformational factors.
Electronic Effects on Target Interaction
The distribution of electrostatic potential is critical for molecular recognition.
-
3,5-Isomer: The symmetric electron withdrawal creates a significant partial positive charge (δ+) on the phenyl ring's C1, C3, and C5 positions. The region around the fluorine atoms is electron-rich. This pattern can be exploited for specific interactions with polar residues in a protein binding pocket.
-
2,4-Isomer: The electrostatic map is asymmetric. The ortho-fluorine can act as a hydrogen bond acceptor from a nearby donor in the protein. The para-fluorine's +M effect subtly alters the charge distribution across the entire phenyl ring compared to the 3,5-isomer.
Steric and Conformational Analysis: The "Ortho-Fluoro" Effect
This is arguably the most critical differentiator for biological activity.
Caption: Impact of ortho-fluorine on conformation and binding.
-
2-(3,5-Difluorophenyl)pyrrole: Lacking any ortho-substituents, the energetic barrier to rotation around the bond connecting the two rings is low. The molecule can adopt a near-planar conformation, which is often favorable for maximizing π-π stacking interactions within a protein active site.
-
2-(2,4-Difluorophenyl)pyrrole: The presence of the fluorine atom at the C2 (ortho) position creates a significant steric clash with the C3-H of the pyrrole ring. To alleviate this strain, the molecule is forced to adopt a twisted, non-planar conformation. This "locked" conformation can be highly advantageous if the target binding pocket is non-planar, as it pre-organizes the molecule for optimal binding and reduces the entropic penalty upon binding. Conversely, it will prevent effective binding to a planar pocket.
Application in Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that makes hydrogen bonds with the "hinge" region of the ATP binding site. The attached phenyl ring often extends into a more hydrophobic pocket. In this context:
-
An inhibitor based on the 3,5-isomer might be preferred if the hydrophobic pocket is a narrow, planar slot.
-
An inhibitor based on the 2,4-isomer could be superior if the binding site requires a specific vector pointing out of the plane, or if the ortho-fluorine itself is needed to interact with a specific residue or displace a water molecule. For example, the 2,4-difluorophenylamino group has been successfully used in the development of VEGFR-2 kinase inhibitors.[14]
Conclusion
While 2-(3,5-difluorophenyl)pyrrole and 2-(2,4-difluorophenyl)pyrrole are constitutional isomers with identical formulas and weights, they are fundamentally different molecules from a drug designer's perspective. The choice between them is a strategic decision guided by the specific goals of the project.
-
Choose 2-(3,5-Difluorophenyl)pyrrole for: applications requiring a more planar conformation, symmetrical electronic effects, and when exploring binding sites that favor flat aromatic structures.
-
Choose 2-(2,4-Difluorophenyl)pyrrole for: leveraging a fixed, twisted conformation to match a non-planar binding pocket, utilizing the ortho-fluorine as a potential hydrogen bond acceptor, or when a higher molecular dipole moment is desired.
Understanding these core differences in structure, reactivity, and conformation allows researchers to move beyond trial-and-error and employ a rational, structure-based approach to the design of next-generation therapeutics.
References
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
- Synthesis of 2,3,5-substituted pyrrole derivatives. Tetrahedron Letters.
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][11][15][16]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:
- Synthesis of 2-fluoro-4-substituted pyrrole derivatives from 5. ResearchGate.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers (Basel).
- The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.
- Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs.
- Pyrrole synthesis. Organic Chemistry Portal.
- Synthesis of 2,3,5-substituted pyrrole derivatives | Request PDF. ResearchGate.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Pharmaoffer.
- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences.
-
Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via[14][14] or[14][15] rearrangements of O-vinyl oximes. Organic Letters. Available at:
- Pyrrole: Electrophilic Substitution Reactions Lecture 2. YouTube.
- Chemical Properties of Pyrrole (CAS 109-97-7). Cheméo.
- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2.
- 2-(3,5-Difluorophenyl)-1H-pyrrole. BLDpharm.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.
- Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules.
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications.
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline.
- Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Pyrrole. Wikipedia.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate.
- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate.
- Pyrrole and Pyrrole Derivatives. ResearchGate.
- Pyrrole: Properties and Nomenclature. Scribd.
- 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E.
- Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Zeitschrift für Naturforschung B.
- Reactivity order is pyrrole>furan >thiophene . What is the reason?. Quora.
- A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling.
- Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics.
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. scispace.com [scispace.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. researchgate.net [researchgate.net]
- 6. 1229035-74-8|2-(3,5-Difluorophenyl)-1H-pyrrole|BLD Pharm [bldpharm.com]
- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. youtube.com [youtube.com]
- 13. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 14. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Solubility of fluorinated phenyl pyrroles in organic solvents
An In-depth Technical Guide to the Solubility of Fluorinated Phenyl Pyrroles in Organic Solvents
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Solubility in the Application of Fluorinated Phenyl Pyrroles
Fluorinated phenyl pyrroles represent a significant class of N-heterocyclic compounds with wide-ranging applications, most notably as antifungal agents in agriculture and potentially as scaffolds in medicinal chemistry.[1][2][3][4] The introduction of fluorine into the phenyl ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, critically, its solubility.[3][4] Understanding and quantifying the solubility of these compounds in various organic solvents is paramount for researchers, scientists, and drug development professionals. It directly impacts formulation development, synthetic route optimization, purification processes, and the bioavailability of active pharmaceutical ingredients (APIs).[3][4]
This technical guide provides a comprehensive overview of the solubility of fluorinated phenyl pyrroles in organic solvents. It moves beyond a simple listing of data to explain the underlying principles governing their solubility, offers a detailed, self-validating experimental protocol for its determination, and presents available data for key compounds.
Theoretical Framework: Understanding the "Why" Behind Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[5] For fluorinated phenyl pyrroles, the key factors at play are:
-
Molecular Polarity and Dipole Moments: The high electronegativity of fluorine creates strong C-F bonds with significant dipole moments. The position and number of fluorine atoms on the phenyl ring can alter the overall molecular dipole moment, influencing how the molecule interacts with polar and nonpolar solvents.
-
Hydrogen Bonding: The pyrrole nitrogen can act as a hydrogen bond donor, while the cyano group (present in many fungicidal phenylpyrroles) and the fluorine atoms can act as weak hydrogen bond acceptors. The ability of a solvent to participate in hydrogen bonding is a critical determinant of solubility.
-
Van der Waals Forces: These forces are present in all molecules and are particularly important for solubility in nonpolar solvents. The size and shape of the fluorinated phenyl pyrrole will affect the strength of these interactions.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (the interaction between solute and solvent molecules) must overcome the crystal lattice energy (the energy holding the solid's crystal structure together). Fluorination can influence crystal packing and, consequently, the lattice energy.
The interplay of these factors determines the extent to which a fluorinated phenyl pyrrole will dissolve in a given organic solvent. A solvent that can effectively interact with the polar and nonpolar regions of the solute molecule will be a better solvent.
Quantitative Solubility Data for Key Fluorinated Phenyl Pyrroles
The following table summarizes the available quantitative solubility data for two commercially significant fluorinated phenyl pyrroles: Fludioxonil and Fenpiclonil. This data provides a practical baseline for understanding the solubility of this class of compounds in a range of common organic solvents.
| Compound | Solvent | Solvent Class | Solubility (g/L) at 25 °C | Reference |
| Fludioxonil | Acetone | Polar Aprotic | 190 | [6][7] |
| Methanol | Polar Protic | 44 | [7] | |
| Ethanol | Polar Protic | 44 | [6] | |
| n-Octanol | Polar | 20 | [6][7] | |
| Toluene | Nonpolar | 2.7 | [6][7] | |
| Hexane | Nonpolar | 0.1 | [6] | |
| Fenpiclonil | Acetone | Polar Aprotic | 610 | [8] |
| Ethanol | Polar Protic | 160 | [8] | |
| n-Octanol | Polar | 160 | [8] | |
| Toluene | Nonpolar | 460 | [8] | |
| n-Hexane | Nonpolar | 30 | [8] |
Note: The original data for Fenpiclonil was reported at 25°C. For Fludioxonil, the data is also reported at 25°C.
Experimental Protocol: A Self-Validating Method for Determining Solubility
The following protocol is a detailed, step-by-step methodology for determining the thermodynamic solubility of a fluorinated phenyl pyrrole in an organic solvent, based on the principles of the shake-flask method, which is considered a reliable technique for solubility measurement.[9][10]
Principle
An excess of the solid compound is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the saturated solution is determined analytically.
Materials and Equipment
-
Fluorinated phenyl pyrrole compound (purity > 99%)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Constant temperature shaker bath or incubator
-
Thermostatically controlled centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
-
Glass vials with screw caps and PTFE septa
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of the fluorinated phenyl pyrrole into a glass vial. An "excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to 2-5 mL of the solvent.
-
Add the desired volume of the organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those that form stable polymorphs, longer times (up to 72 hours) may be necessary.[9]
-
Causality: The goal is to ensure that the dissolution and precipitation rates are equal, resulting in a true thermodynamic equilibrium. A preliminary experiment to measure concentration at different time points (e.g., 24, 48, and 72 hours) can validate the chosen equilibration time. If the concentration does not change between the later time points, equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, for faster separation, centrifuge the vials in a thermostatically controlled centrifuge at the same temperature as the equilibration.
-
Causality: This step is critical to avoid the transfer of solid particles into the sample for analysis, which would lead to an overestimation of solubility. Performing this step at a constant temperature prevents changes in solubility due to temperature fluctuations.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter and prevent adsorption effects.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Determination:
-
Prepare a series of calibration standards of the fluorinated phenyl pyrrole in the same solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the fluorinated phenyl pyrrole using the following equation: Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
-
Self-Validation and Quality Control
-
Purity of the Compound: The purity of the fluorinated phenyl pyrrole should be confirmed before the experiment, as impurities can affect solubility.
-
Solvent Purity: Use high-purity solvents to avoid interferences.
-
Temperature Control: Maintain a constant temperature throughout the experiment (± 0.5 °C).
-
Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results.
-
Visual Inspection: At the end of the equilibration period, there must be visible undissolved solid in the vial.
Visualizations
Diagram of the Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Logical Relationship between Molecular Structure and Solubility
Caption: Key factors influencing the solubility of fluorinated phenyl pyrroles.
Conclusion
The solubility of fluorinated phenyl pyrroles in organic solvents is a complex interplay of molecular structure and solvent properties. The presence of fluorine imparts unique characteristics that must be considered during development and application. While quantitative data for a broad range of these compounds is not always readily available, the principles outlined in this guide, along with the detailed experimental protocol, provide a robust framework for researchers to predict, determine, and understand the solubility of these important molecules. A thorough understanding of solubility is not merely an academic exercise but a critical step in unlocking the full potential of fluorinated phenyl pyrroles in their intended applications.
References
-
PubChem. Fludioxonil. National Center for Biotechnology Information. [Link]
-
OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]
-
OECD. Test No. 105: Water Solubility. OECD. [Link]
-
OECD. Test No. 105: Water Solubility. OECD. [Link]
-
AERU. Fenpiclonil (Ref: CGA 142705). University of Hertfordshire. [Link]
-
Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]
-
Kwon, J. H., et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 251, 126309. [Link]
-
O'Regan, G. T., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein journal of organic chemistry, 9, 2696–2708. [Link]
-
O'Regan, G. T., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein journal of organic chemistry, 9, 2696–2708. [Link]
-
Singh, R. P., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(30), 8146-8175. [Link]
-
El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(35), 25139-25171. [Link]
-
Zhu, W., et al. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Society Reviews, 50(12), 7078-7103. [Link]
-
U.S. Environmental Protection Agency. (2004). Cyprodinil; Pesticide Tolerance. Federal Register, 69(158), 50562-50570. [Link]
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. [Link]
-
LibreTexts. (2021). Experiment 1: Determination of Solubility Class. [Link]
-
ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
Sources
- 1. Stereoselectively fluorinated N-heterocycles: a brief survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fludioxonil CAS#: 131341-86-1 [m.chemicalbook.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. bioassaysys.com [bioassaysys.com]
Methodological & Application
Optimized Protocol for the Suzuki-Miyaura Coupling of 3,5-Difluorophenylboronic Acid with 2-Halopyrroles
An Application Guide for Researchers
Abstract
The synthesis of 2-arylpyrroles is a cornerstone in medicinal chemistry, as this scaffold is a key structural motif in numerous pharmacologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the requisite carbon-carbon bond.[2][3] This application note provides a detailed, optimized protocol for the challenging coupling of 3,5-difluorophenylboronic acid with 2-halopyrroles (specifically 2-chloro and 2-bromopyrroles). We delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a comprehensive guide for researchers aiming to achieve high yields and purity. The protocol is designed to be self-validating, with integrated troubleshooting advice to overcome common hurdles such as low conversion, dehalogenation, and protodeboronation.
Introduction and Mechanistic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[2][4] Its popularity stems from the mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of the boron-containing byproducts.[3][5] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
However, the specific coupling of an electron-deficient boronic acid with a potentially coordinating heteroaryl halide presents unique challenges that necessitate careful optimization.
1.1. The Coupling Partners: Electronic and Steric Effects
-
2-Halopyrroles (The Electrophile): The reactivity of the C-X bond in the initial oxidative addition step follows the order I > OTf > Br >> Cl.[2] Consequently, 2-chloropyrroles are significantly less reactive and more economical substrates, requiring highly active catalyst systems.[5][8] Furthermore, the pyrrolic nitrogen can coordinate with the palladium center, potentially inhibiting the catalyst.[9] While N-protection (e.g., with SEM or BOC groups) can circumvent this issue and is sometimes recommended[10][11], recent advances in ligand design have enabled successful couplings of unprotected, nitrogen-rich heterocycles.[9]
-
3,5-Difluorophenylboronic Acid (The Nucleophile): The two fluorine atoms are strong electron-withdrawing groups (EWGs). While EWGs on the aryl halide partner typically accelerate the rate-limiting oxidative addition step, EWGs on the boronic acid can decrease its nucleophilicity.[7][12] This can slow the crucial transmetalation step, where the aryl group is transferred from the boron to the palladium center.[13][14] This electronic deficit must be overcome by judicious selection of the base and reaction conditions.
1.2. The Catalytic Cycle: A Deeper Look
The success of this transformation hinges on optimizing each step of the catalytic cycle.
-
Oxidative Addition: A Pd(0) complex inserts into the pyrrole C-X bond. For less reactive 2-chloropyrroles, this step is often rate-limiting. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential as they increase the electron density on the palladium center, facilitating this step.[2][15]
-
Transmetalation: This step requires activation of the boronic acid by a base.[16] The base converts the neutral boronic acid into a more nucleophilic boronate "ate" complex ([Ar'B(OH)₃]⁻), which readily transfers its organic group to the palladium(II) center.[17][18] The choice of base and its strength is therefore critical for overcoming the electronic deficiency of the 3,5-difluorophenyl group.[19]
-
Reductive Elimination: The two organic fragments couple and are released from the palladium center, forming the desired 2-arylpyrrole product and regenerating the active Pd(0) catalyst.[4]
Optimized Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.
2.1. Reagents and Equipment
| Reagent/Material | Recommended Grade | Notes |
| 2-Halopyrrole (Cl or Br) | >98% Purity | Substrate (1.0 equiv, 1.0 mmol) |
| 3,5-Difluorophenylboronic acid | >98% Purity | Coupling Partner (1.2-1.5 equiv) |
| Palladium Precatalyst | See Table 2 | e.g., Pd₂(dba)₃ or a pre-catalyst |
| Ligand | See Table 2 | e.g., SPhos or XPhos |
| Base | Anhydrous, finely ground | See Table 3 (e.g., K₃PO₄, 2.0-3.0 equiv) |
| Solvent | Anhydrous/Degassed | 1,4-Dioxane and Water (e.g., 4:1 v/v) |
| Reaction Vessel | Schlenk flask or microwave vial | Must allow for inert atmosphere |
| Other | Stir bar, heating mantle/block, standard glassware for workup, silica gel |
2.2. Catalyst and Ligand Selection
For challenging couplings involving heteroaryl chlorides, modern dialkylbiaryl phosphine ligands are highly recommended.[15]
| Catalyst System | Substrate | Rationale & Citation |
| System A (High Activity) | 2-Chloropyrrole | Precatalyst: Pd₂(dba)₃ (1-2 mol%)Ligand: SPhos (2-4 mol%)Bulky, electron-rich ligand promotes oxidative addition of the C-Cl bond.[15] |
| System B (General Use) | 2-Bromopyrrole | Precatalyst: Pd(PPh₃)₄ (3-5 mol%)Often sufficient for more reactive bromides, though System A may give faster, cleaner reactions.[10] |
2.3. Base and Solvent Selection
The choice of base is critical for activating the electron-deficient boronic acid.
| Base | Solvent System | Rationale & Citation |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O (4:1) | Strong, effective base. The small amount of water is often crucial for its activity.[15][20] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane/H₂O (4:1) | Highly effective, particularly for stubborn couplings, due to its high solubility and basicity.[10][21] |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O (4:1) | A common, cost-effective choice, though may be less effective than K₃PO₄ for this specific transformation.[17][22] |
2.4. Step-by-Step Protocol
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the 2-halopyrrole (1.0 mmol, 1.0 equiv), 3,5-difluorophenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the catalyst and promote undesirable homocoupling of the boronic acid.[20][21]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe. In a separate vial, dissolve the palladium precatalyst and ligand (if using a separate source, e.g., Pd₂(dba)₃ and SPhos) in a small amount of degassed dioxane and add this solution to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(3,5-difluorophenyl)pyrrole product.
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination or poor-quality reagents.[20]2. Insufficient Base Strength/Solubility: Base is not effectively forming the boronate complex.[21]3. Low Reaction Temperature: Insufficient energy to overcome activation barriers. | 1. Ensure rigorous degassing of solvents and use fresh, high-purity reagents and catalysts.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.[17][21]3. Increase the reaction temperature in 10 °C increments, or consider using microwave heating.[21] |
| Protodeboronation (Boronic acid C-B bond is cleaved and replaced by H) | 1. Excess Water or Protic Source: Particularly problematic for some heteroaromatic or electron-deficient boronic acids.[20]2. High Temperature/Long Reaction Time: Can promote decomposition pathways. | 1. Use anhydrous conditions with a base like K₃PO₄, which often requires only a few equivalents of water to be effective.[20] Or, consider using a more stable boronic ester (e.g., pinacol ester).[21]2. Use a more active catalyst system (e.g., System A) to enable lower temperatures and shorter reaction times. |
| Dehalogenation (Starting halide C-X bond is cleaved and replaced by H) | 1. Hydride Source: Some amine bases or alcohol solvents can act as hydride sources.2. Catalyst Decomposition: Formation of palladium hydride species. | 1. Ensure the use of carbonate or phosphate bases and aprotic solvents.2. A higher ligand-to-palladium ratio can sometimes suppress this side reaction by preventing the formation of coordinatively unsaturated species.[20] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of the boronic acid.[21] | 1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the entire procedure.[21] |
References
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (2025, March 21). NROChemistry.
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]
- Bells, M. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
-
Wang, Y., et al. (2021). Construction of axially chiral 2-arylpyrroles using catalytic asymmetric Suzuki–Miyaura cross-coupling: an efficient approach to esaxerenone. Organic & Biomolecular Chemistry, 19(39), 8564-8568. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry, 11(14), 4221-4230. [Link]
-
Singh, K., & Girgis, A. S. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(21), 7243-7246. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1382-1393. [Link]
-
Cîrcu, V., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(3), 74. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. [Link]
-
Akach, E. O., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 8(28), 15461-15472. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Bagley, M. C., et al. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 17(46), 9847-9853. [Link]
-
Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]
-
Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(34), 12871-12885. [Link]
Sources
- 1. Construction of axially chiral 2-arylpyrroles using catalytic asymmetric Suzuki–Miyaura cross-coupling: an efficient approach to esaxerenone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi-res.com [mdpi-res.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Microwave-assisted synthesis of electron-poor pyrrole derivatives
An Application Guide to the Microwave-Assisted Synthesis of Electron-Poor Pyrrole Derivatives
Abstract
Electron-poor pyrroles, characterized by the presence of electron-withdrawing groups, are pivotal structural motifs in medicinal chemistry and materials science. Their synthesis, however, can be challenging, often requiring harsh conditions and long reaction times. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Microwave-Assisted Organic Synthesis (MAOS) to efficiently construct these valuable heterocyclic compounds. We will delve into the fundamental principles of microwave heating, explore key synthetic methodologies including the Paal-Knorr, Hantzsch, and Barton-Zard reactions, and provide detailed, field-proven protocols. This guide emphasizes the causality behind experimental choices, ensuring that the protocols are not merely lists of steps but self-validating systems grounded in scientific integrity.
Introduction: The Imperative for Efficient Synthesis
Pyrrole derivatives are foundational components in a vast array of biologically active compounds.[1] When substituted with electron-withdrawing groups (EWGs) such as esters, nitriles, or nitro groups, their chemical and electronic properties are significantly altered, making them key building blocks for targeted therapeutics.[1][2] Traditional synthetic routes to these "electron-poor" pyrroles often suffer from drawbacks like prolonged reaction times, low yields, and the need for high-boiling, often hazardous, solvents.[2][3]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[4][5][6] By utilizing microwave irradiation instead of conventional conductive heating, MAOS offers dramatic reaction rate acceleration, improved yields, and enhanced product purity, often under solvent-free or environmentally benign conditions.[7][8][9][10]
The Science of Microwave Heating
Unlike conventional heating where heat is transferred inefficiently from an external source through the vessel walls, microwave heating generates thermal energy volumetrically by directly interacting with the molecules in the reaction mixture.[11][12][13] This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, uniform heat.[5][13]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., ionic liquids or catalysts), they will migrate back and forth in the oscillating electric field. This movement causes collisions, which generate heat.[3][13]
This direct energy transfer allows for rapid heating to temperatures far above the solvent's boiling point in sealed, pressurized vessels, dramatically accelerating chemical reactions.[5][14]
General Experimental Workflow for Microwave Synthesis
A successful microwave-assisted reaction relies on a systematic and safe workflow. The process is straightforward and highly reproducible when using dedicated microwave synthesis equipment.
Caption: General workflow for a microwave-assisted organic synthesis experiment.
Key Synthetic Strategies & Protocols
Several classical named reactions for pyrrole synthesis have been adapted and significantly improved using microwave irradiation. These methods are particularly effective for creating electron-poor derivatives.
The Paal-Knorr Synthesis
The Paal-Knorr reaction is one of the most direct methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[15][16] Microwave irradiation dramatically accelerates this dehydration and cyclization process.[17][18][19]
Causality & Expertise: The efficiency of the microwave-assisted Paal-Knorr reaction stems from the rapid heating of polar intermediates and the ability to use protic solvents like acetic acid, which absorb microwave energy efficiently.[15] The use of a sealed vessel allows the temperature to exceed the solvent's atmospheric boiling point, overcoming the activation energy for the cyclization and dehydration steps in minutes rather than hours.[15][18] Organocatalysts like salicylic acid can be used in solvent-free conditions, where the localized heating effect of microwaves promotes catalysis effectively.[19]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Protocol 3.1.1: Synthesis of N-Aryl-2,5-dimethylpyrroles
This protocol demonstrates a solvent-free, organocatalyzed Paal-Knorr reaction.
-
Reagents:
-
Hexane-2,5-dione (1.0 mmol, 114 mg, 118 µL)
-
Substituted Aniline (1.0 mmol)
-
Salicylic Acid (0.2 mmol, 27.6 mg)
-
-
Procedure:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add hexane-2,5-dione, the desired aniline, and salicylic acid.
-
Seal the vial securely with a crimp cap.
-
Place the vial into the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120 °C for 15-20 seconds. Note: Power will be modulated automatically to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Open the vial and dissolve the crude product in ethyl acetate.
-
Wash the organic layer with a saturated NaHCO₃ solution to remove the salicylic acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-aryl-2,5-dimethylpyrrole.
-
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile method that typically involves the reaction of an α-halo ketone, a β-ketoester, and an amine.[20] This multicomponent reaction is highly amenable to microwave assistance, often proceeding in a one-pot fashion under solvent-free conditions.[19][20][21]
Causality & Expertise: The key advantage of microwave heating in the Hantzsch synthesis is the ability to rapidly assemble multiple components without solvent, which aligns with green chemistry principles.[4][20] The high temperatures achieved under microwave irradiation facilitate both the initial condensation to form an enaminone intermediate and the subsequent alkylation/cyclization cascade, telescoping multiple steps into a single, rapid operation.[2]
Protocol 3.2.1: One-Pot Synthesis of Ethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate [2]
This protocol describes a four-component Hantzsch-type reaction.
-
Reagents:
-
Benzoin (1.0 mmol, 212 mg)
-
Substituted Aniline (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol, 130 mg, 127 µL)
-
Pyridine (1.5 mL)
-
Ethanol (10 mL)
-
Concentrated HCl (2-3 drops)
-
-
Procedure:
-
In a 20 mL microwave reaction vial with a stir bar, combine benzoin, the aniline, and a few drops of concentrated HCl in ethanol. Stir for a moment.
-
Add ethyl acetoacetate to the mixture, followed by pyridine.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 250W for 10-15 minutes, holding the temperature at 130 °C. Monitor the internal pressure to ensure it remains within safe limits.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrrole derivative.
-
The Barton-Zard Pyrrole Synthesis
The Barton-Zard reaction is a powerful method for constructing pyrroles bearing an ester group, which is a common electron-withdrawing feature. The reaction proceeds via the condensation of a nitroalkene with an α-isocyanoacetate ester under basic conditions.[22][23][24]
Causality & Expertise: This reaction involves several distinct mechanistic steps: a Michael addition, a 5-endo-dig cyclization, and the elimination of the nitro group.[22] Microwave irradiation can accelerate each of these steps. The initial Michael addition is often exothermic, but the subsequent cyclization and elimination steps require energy input. Microwave heating provides rapid and uniform energy to drive the reaction to completion, preventing the accumulation of unstable intermediates and reducing the formation of side products often seen with prolonged conventional heating.
Protocol 3.3.1: Synthesis of Ethyl 4-Phenyl-1H-pyrrole-2-carboxylate
This protocol is an adaptation of the classical Barton-Zard synthesis for microwave conditions.
-
Reagents:
-
(E)-(2-nitrovinyl)benzene (1.0 mmol, 149 mg)
-
Ethyl isocyanoacetate (1.1 mmol, 124 mg, 121 µL)
-
Potassium tert-butoxide (t-BuOK) (1.2 mmol, 135 mg)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
-
Procedure:
-
To a dry 10 mL microwave vial under an inert atmosphere (N₂ or Argon), add THF and potassium tert-butoxide.
-
Cool the vial in an ice bath and add the ethyl isocyanoacetate dropwise with stirring. Allow the mixture to stir for 5 minutes.
-
Add a solution of (E)-(2-nitrovinyl)benzene in 2 mL of THF to the cooled mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 5-10 minutes.
-
After cooling, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexane) to yield the desired pyrrole ester.
-
Data Summary: Microwave vs. Conventional Heating
The advantages of MAOS are most clearly illustrated by comparing reaction parameters with traditional methods.
| Reaction Type | Method | Time | Temperature (°C) | Yield (%) | Reference |
| Paal-Knorr | Conventional | 4 hours | 100 | ~70-80 | [17][19] |
| Paal-Knorr | Microwave | 2-10 min | 120-150 | >90 | [17][19] |
| Hantzsch | Conventional | 16 hours | 160 | ~40-50 | [25] |
| Hantzsch | Microwave | 10-60 min | 105-130 | >85 | [2][25] |
| Clauson-Kaas | Conventional | 3-6 hours | Reflux | ~60-75 | [3][26] |
| Clauson-Kaas | Microwave | 2-10 min | 100-170 | >90 | [3][26] |
Safety and Troubleshooting
-
Safety: Always use sealed vessels specifically designed for microwave synthesis to handle the pressures generated. Never use domestic microwave ovens. Familiarize yourself with the pressure and temperature limits of your equipment.
-
Solvent Choice: Select solvents with high dielectric constants (e.g., DMF, NMP, EtOH, Acetic Acid) for efficient heating. Non-polar solvents like hexane or toluene are microwave-transparent and will not heat effectively unless a polar reagent or a passive heating element is present.
-
Hot Spots/Charring: Ensure efficient stirring to distribute heat uniformly and prevent localized overheating, which can lead to decomposition. If charring occurs, consider reducing the target temperature or using a less microwave-absorbent solvent.
-
Low Yields: If yields are low, try incrementally increasing the reaction temperature or time. Ensure the vial is properly sealed, as reagent evaporation can alter stoichiometry and prevent the reaction from completing.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of electron-poor pyrrole derivatives. It is a robust, highly efficient, and environmentally conscious technology that dramatically reduces reaction times from hours to minutes while often improving yields and product purity.[6][7][27] The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the power of MAOS, accelerating discovery and development in pharmaceuticals and materials science.
References
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Available from: [Link]
-
Bandyopadhyay, A., & Chowdhury, S. (2021). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 11(2), 1035-1055. Available from: [Link]
-
Bose, D., & Idrees, M. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research Publication and Reviews, 4(6), 2096-2101. Available from: [Link]
-
Donato, R., & Leonelli, C. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23), 8557. Available from: [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available from: [Link]
-
Donato, R., & Leonelli, C. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Sharma, P. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available from: [Link]
-
Ragab, A. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. Available from: [Link]
-
Yadav, R., Sanduja, M., Kumar, V., Sharma, K., & Kumar, K. (2024). Microwave‐Assisted Synthetic Pathways of Pyrrole: A Comprehensive Review. ResearchGate. Available from: [Link]
-
Bandyopadhyay, A., & Chowdhury, S. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Available from: [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2004). Microwave-Assisted Paal-Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. Available from: [Link]
-
Ragab, A. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ResearchGate. Available from: [Link]
-
Mahmoud, A. R. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Available from: [Link]
-
Bandyopadhyaya, D., & Banik, B. K. (2017). MICROWAVE-INDUCED PAAL-KNORR REACTION WITH AMMONIUM CHLORIDE: SYNTHESIS OF PYRROLES. Heterocyclic Letters, 7(2), 473-474. Available from: [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. PubMed, 6(3), 389-92. Available from: [Link]
-
Sharma, K., Kumar, V., & Kumar, K. (2025). Microwave-activated Synthesis of Pyrroles: A Short Review. ResearchGate. Available from: [Link]
-
Tzanova, S., & Hristova, S. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-13. Available from: [Link]
-
Zang, H., & Holland, M. C. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14268-14283. Available from: [Link]
-
Kumar, K., Sharma, K., & Kumar, V. (2024). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. Available from: [Link]
-
Tzanova, S., & Hristova, S. (2024). Microwave-assisted organic synthesis of pyrroles (Review). ScienceOpen. Available from: [Link]
-
Singh, R., Kaur, P., & Singh, K. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-22. Available from: [Link]
-
Sharma, K., Kumar, V., & Kumar, K. (2015). Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. Available from: [Link]
-
Sharma, S. K. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-9. Available from: [Link]
-
Al-Mourabit, A., & Martin, M. T. (2012). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 17(11), 13021-13061. Available from: [Link]
-
Wikipedia. (n.d.). Barton–Zard reaction. Wikipedia. Retrieved from: [Link]
-
SynArchive. (n.d.). Barton-Zard Reaction. SynArchive. Retrieved from: [Link]
-
Al-Suhaimi, K. M., & El-Gazzar, A. A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Scientific Reports, 13(1), 19349. Available from: [Link]
-
Kumar, A., & Sharma, S. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Chemical and Pharmaceutical Research, 7(3), 127-131. Available from: [Link]
-
Al-Warhi, T., Al-quran, L., El-Faham, A., & Al-Shaalan, N. H. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(7), 2062. Available from: [Link]
-
Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. Available from: [Link]
-
Smith, C. J., & Bunn, B. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(11), 276-285. Available from: [Link]
-
Sharma, K., Kumar, V., & Kumar, K. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(20), 13398-13421. Available from: [Link]
-
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098-1100. Available from: [Link]
Sources
- 1. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review [academia.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 17. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 18. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. public.pensoft.net [public.pensoft.net]
- 20. thieme-connect.com [thieme-connect.com]
- 21. mdpi.com [mdpi.com]
- 22. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 23. synarchive.com [synarchive.com]
- 24. A new synthesis of pyrroles from nitroalkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. arkat-usa.org [arkat-usa.org]
- 27. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic C3-Functionalization of 2-(3,5-Difluorophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-(3,5-difluorophenyl)-1H-pyrrole scaffold is a privileged structural motif in medicinal chemistry and materials science. The unique electronic properties imparted by the difluorophenyl ring, combined with the versatile chemistry of the pyrrole core, make its derivatives highly sought after. Functionalization at the C3 position of this pyrrole is of particular strategic importance for modulating biological activity and tuning material properties. However, the inherent electronic nature of the pyrrole ring favors electrophilic substitution at the C2 and C5 positions, rendering C3-functionalization a significant synthetic challenge. This comprehensive guide provides a detailed exploration of robust strategies and detailed protocols for the selective functionalization of 2-(3,5-difluorophenyl)-1H-pyrrole at the C3 position. We will delve into the mechanistic underpinnings of various synthetic approaches, including electrophilic substitution, transition-metal-catalyzed C-H activation, and the further elaboration of C3-functionalized intermediates via cross-coupling reactions. This document is intended to serve as a practical resource for researchers aiming to synthesize novel C3-substituted 2-(3,5-difluorophenyl)-1H-pyrrole derivatives.
Introduction: The Significance of C3-Functionalized 2-(3,5-Difluorophenyl)-1H-pyrroles
The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmaceuticals.[1] When substituted with an aryl group at the C2 position, the resulting 2-arylpyrroles exhibit a wide array of biological activities. The introduction of a 3,5-difluorophenyl group at this position can significantly enhance metabolic stability and binding affinity to target proteins due to the unique properties of the fluorine atoms, such as their small size, high electronegativity, and ability to participate in hydrogen bonding and dipole-dipole interactions.
Functionalization at the C3 position of the 2-(3,5-difluorophenyl)-1H-pyrrole core allows for the introduction of diverse substituents that can project into new regions of a biological target's binding pocket or modulate the electronic and photophysical properties of the molecule. This makes C3-functionalized derivatives valuable for:
-
Drug Discovery: Fine-tuning of potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Agrochemicals: Development of new pesticides and herbicides with improved efficacy.
-
Organic Electronics: Creation of novel organic semiconductors, dyes, and sensors.
The primary challenge in accessing these valuable compounds lies in overcoming the intrinsic reactivity of the pyrrole ring, which overwhelmingly favors electrophilic attack at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.[2][3] This guide will provide detailed strategies to achieve the less favored, yet highly desirable, C3-functionalization.
Synthesis of the Starting Material: 2-(3,5-Difluorophenyl)-1H-pyrrole
A reliable supply of the starting material is crucial. Several classical pyrrole syntheses can be adapted for the preparation of 2-(3,5-difluorophenyl)-1H-pyrrole. The Paal-Knorr synthesis is a robust and widely used method.[1][4][5][6]
Protocol 2.1: Paal-Knorr Synthesis of 2-(3,5-Difluorophenyl)-1H-pyrrole
This protocol involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. For the synthesis of the title compound, the requisite 1,4-dicarbonyl precursor can be synthesized from 3,5-difluoroacetophenone.
Workflow:
Caption: Paal-Knorr synthesis workflow for 2-(3,5-difluorophenyl)-1H-pyrrole.
Experimental Protocol:
-
Synthesis of the 1,4-Dicarbonyl Precursor:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes.
-
Add a solution of 3,5-difluoroacetophenone in anhydrous THF dropwise and stir for 1 hour.
-
Quench the enolate with a suitable electrophile such as 2-bromoacetaldehyde diethyl acetal.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by adding saturated aqueous ammonium chloride, extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,4-dicarbonyl precursor.
-
-
Paal-Knorr Cyclization:
-
Dissolve the purified 1,4-dicarbonyl precursor in glacial acetic acid.
-
Add a molar excess of ammonium acetate.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3,5-difluorophenyl)-1H-pyrrole.
-
Strategies for C3-Selective Functionalization
Achieving C3-selectivity requires overcoming the inherent electronic preference of the pyrrole ring. The following strategies are among the most effective.
Electrophilic Halogenation at C3
While direct halogenation of pyrrole with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically yields a mixture of 2- and 2,5-dihalo products, C3-halogenation can be achieved under carefully controlled conditions, especially when the C2 and C5 positions are sterically hindered. In the case of 2-(3,5-difluorophenyl)-1H-pyrrole, the C5 position is free. To achieve C3 selectivity, N-protection with a bulky group can be employed to sterically shield the C2 and C5 positions.
Workflow for N-Protection followed by C3-Halogenation:
Caption: Workflow for C3-halogenation via N-protection.
Protocol 3.1.1: C3-Bromination using NBS
-
N-Protection:
-
To a solution of 2-(3,5-difluorophenyl)-1H-pyrrole in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil) portionwise.
-
Stir the mixture for 30 minutes, then add triisopropylsilyl chloride (TIPS-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield N-TIPS-2-(3,5-difluorophenyl)-1H-pyrrole.
-
-
C3-Bromination:
-
Dissolve the N-protected pyrrole in anhydrous THF and cool to -78 °C.
-
Add a solution of N-bromosuccinimide (NBS) in THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography.
-
-
N-Deprotection:
-
Dissolve the C3-brominated pyrrole in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF) and stir at room temperature until deprotection is complete (monitor by TLC).
-
Quench with water, extract with ethyl acetate, and purify as described above.
-
C3-Selective Nitration
Nitration of pyrroles is notoriously challenging due to their acid sensitivity, which can lead to polymerization.[6] Mild nitrating agents are therefore essential. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common choice. Similar to halogenation, N-protection with a bulky group can favor C3-nitration.
Protocol 3.2.1: C3-Nitration using Acetyl Nitrate
-
N-Protection: Prepare N-TIPS-2-(3,5-difluorophenyl)-1H-pyrrole as described in Protocol 3.1.1.
-
C3-Nitration:
-
Cool a solution of acetic anhydride to -10 °C.
-
Add fuming nitric acid dropwise while maintaining the temperature below 0 °C.
-
Stir the resulting solution of acetyl nitrate for 15 minutes at -10 °C.
-
Add a pre-cooled solution of N-TIPS-2-(3,5-difluorophenyl)-1H-pyrrole in acetic anhydride dropwise.
-
Stir the reaction at low temperature for 1-3 hours.
-
Pour the reaction mixture onto ice and neutralize with sodium carbonate.
-
Extract with diethyl ether, wash with brine, dry, and concentrate. Purify by column chromatography.
-
-
N-Deprotection: Follow the procedure in Protocol 3.1.1.
C3-Acylation and Formylation
Friedel-Crafts Acylation: This reaction typically requires a Lewis acid catalyst, which can cause polymerization of pyrroles. However, with an N-protected pyrrole, acylation can proceed.
Protocol 3.3.1: C3-Friedel-Crafts Acylation
-
N-Protection: Prepare N-TIPS-2-(3,5-difluorophenyl)-1H-pyrrole.
-
C3-Acylation:
-
Dissolve the N-protected pyrrole and an acyl chloride (e.g., acetyl chloride) in a non-polar solvent like dichloromethane.
-
Cool the solution to 0 °C and add a mild Lewis acid such as zinc chloride or tin(IV) chloride.
-
Stir the reaction at 0 °C to room temperature until completion.
-
Work up and purify as for other electrophilic substitutions.
-
-
N-Deprotection.
Vilsmeier-Haack Formylation: This is a milder method for introducing a formyl group. While it typically occurs at the C2/C5 positions of unsubstituted pyrroles, the steric and electronic influence of the 2-(3,5-difluorophenyl) group and an N-protecting group can direct formylation to C3.[7][8][9][10][11]
Protocol 3.3.2: C3-Vilsmeier-Haack Formylation
-
N-Protection: Prepare N-TIPS-2-(3,5-difluorophenyl)-1H-pyrrole.
-
Vilsmeier Reagent Formation: In a separate flask, cool anhydrous DMF to 0 °C and add phosphorus oxychloride (POCl₃) dropwise. Stir for 30 minutes to form the Vilsmeier reagent.
-
Formylation:
-
Add a solution of the N-protected pyrrole in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.
-
Cool the reaction, pour onto ice, and basify with aqueous sodium hydroxide.
-
Extract with ethyl acetate, wash, dry, and concentrate. Purify by column chromatography.
-
-
N-Deprotection.
Transition Metal-Catalyzed C-H Activation
Direct C-H activation is a powerful and atom-economical strategy for C3-functionalization. Rhodium and palladium catalysts have shown great promise in directing arylation to the C3 (β) position of pyrroles.[12][13]
Workflow for C3-Arylation via C-H Activation:
Caption: C3-arylation via transition metal-catalyzed C-H activation.
Protocol 3.4.1: Rhodium-Catalyzed C3-Arylation
This protocol is adapted from methodologies developed for the synthesis of lamellarin alkaloids.[12][13]
-
Reaction Setup:
-
In a glovebox, combine N-protected (e.g., N-methyl or N-Boc) 2-(3,5-difluorophenyl)-1H-pyrrole, the desired aryl iodide, a rhodium catalyst (e.g., [Rh(cod)Cl]₂), a suitable ligand (e.g., a bulky phosphine), and a base (e.g., potassium carbonate) in a reaction vial.
-
Add a degassed solvent such as m-xylene.
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture at a high temperature (e.g., 120-140 °C) for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Elaboration of C3-Functionalized Pyrroles via Cross-Coupling Reactions
Once a C3-halo or C3-boryl group is installed, a variety of cross-coupling reactions can be employed to introduce further diversity.
| Cross-Coupling Reaction | C3-Substituent | Coupling Partner | Product | Typical Catalyst System |
| Suzuki-Miyaura | -Br, -I, -B(pin) | Aryl/heteroaryl boronic acid/ester | C3-Aryl/heteroaryl | Pd(PPh₃)₄, Pd(dppf)Cl₂, base (Na₂CO₃, Cs₂CO₃) |
| Sonogashira | -Br, -I | Terminal alkyne | C3-Alkynyl | Pd(PPh₃)₂Cl₂, CuI, base (Et₃N, i-Pr₂NH) |
| Buchwald-Hartwig | -Br, -I | Amine | C3-Amino | Pd₂(dba)₃, ligand (e.g., XPhos, SPhos), base (NaOt-Bu) |
Protocol 4.1: C3-Suzuki-Miyaura Coupling
This protocol assumes a C3-bromo-2-(3,5-difluorophenyl)-1H-pyrrole as the starting material.
-
Reaction Setup:
-
Combine C3-bromo-2-(3,5-difluorophenyl)-1H-pyrrole, an arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base like cesium carbonate in a reaction flask.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
-
Reaction Execution:
-
Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
-
Protocol 4.2: C3-Sonogashira Coupling
This protocol is for the coupling of C3-iodo-2-(3,5-difluorophenyl)-1H-pyrrole with a terminal alkyne.[14][15][16]
-
Reaction Setup:
-
Dissolve C3-iodo-2-(3,5-difluorophenyl)-1H-pyrrole, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide in a degassed solvent such as THF or DMF.
-
Add a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne.
-
-
Reaction Execution:
-
Stir the reaction at room temperature to 50 °C until the starting material is consumed.
-
-
Workup and Purification:
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 4.3: C3-Buchwald-Hartwig Amination
This protocol describes the amination of C3-bromo-2-(3,5-difluorophenyl)-1H-pyrrole.[17][18][19][20]
-
Reaction Setup:
-
In a glovebox, combine C3-bromo-2-(3,5-difluorophenyl)-1H-pyrrole, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) in a reaction vial.
-
Add a degassed anhydrous solvent such as toluene or dioxane.
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
-
Best Practices and Troubleshooting
-
Inert Atmosphere: Many of the reagents and catalysts used in these protocols are sensitive to air and moisture. It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere of nitrogen or argon.
-
Degassing Solvents: For cross-coupling reactions, it is essential to degas solvents to remove dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent or by several freeze-pump-thaw cycles.
-
Pyrrole Instability: Pyrroles are susceptible to polymerization under strongly acidic conditions. When using Lewis or Brønsted acids, it is important to use mild conditions and carefully control the temperature.
-
Ligand and Catalyst Screening: The success of transition-metal-catalyzed reactions is often highly dependent on the choice of ligand and catalyst. If a reaction is not proceeding as expected, screening a variety of ligands and palladium/rhodium sources is recommended.
-
Purification: Pyrrole derivatives can sometimes be challenging to purify due to their polarity and potential for streaking on silica gel. Using a mixture of hexanes and ethyl acetate, sometimes with a small amount of triethylamine to suppress tailing, can be effective.
Conclusion
The selective functionalization of 2-(3,5-difluorophenyl)-1H-pyrrole at the C3 position is a challenging yet rewarding endeavor that opens the door to a vast chemical space of novel compounds with potential applications in medicine and materials science. This guide has outlined several key strategies, from classical electrophilic substitution on N-protected intermediates to modern transition-metal-catalyzed C-H activation and cross-coupling reactions. By understanding the underlying principles and carefully following the provided protocols, researchers can effectively access these valuable C3-functionalized pyrrole derivatives. The continued development of new catalytic systems will undoubtedly further enhance the efficiency and selectivity of these transformations, paving the way for future discoveries.
References
-
Paal–Knorr synthesis. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. Accessed February 13, 2026. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. 2018;23(10):2669. [Link]
-
Synthesis of pyrroles. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
-
Barton–Zard reaction. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]
-
Gryko DT, Vakuliuk O, Gryko D, Koszarna B. Palladium-Catalyzed 2-Arylation of Pyrroles. J Org Chem. 2009;74(24):9517-9520. [Link]
-
Gryko DT, Vakuliuk O, Gryko D, Koszarna B. Palladium-catalyzed 2-arylation of pyrroles. J Org Chem. 2009;74(24):9517-9520. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
-
Directed ortho metalation. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]
-
Synthesis of pyrrole derivatives using Michael acceptor. ResearchGate. Accessed February 13, 2026. [Link]
-
Why does electrophilic substitution in pyrrole occurs at carbon 2? Quora. Accessed February 13, 2026. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts. 2025;15(6):738. [Link]
-
Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C–H Arylation of Nonsubstituted 1 H -Pyrrole. ResearchGate. Accessed February 13, 2026. [Link]
-
Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo. FULIR. Accessed February 13, 2026. [Link]
-
The Directed ortho Metalation (DoM)–Cross-Coupling Connection: Synthesis of Polyfunctional Biaryls. ResearchGate. Accessed February 13, 2026. [Link]
-
Directed Ortho Metalation (DOM). Organic Chemistry Portal. Accessed February 13, 2026. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
-
Sonogashira coupling. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Accessed February 13, 2026. [Link]
-
Lewis JC, Wiedemann SH, Bergman RG, Ellman JA. Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization. Org Lett. 2004;6(1):35-38. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. 2015;4(9):648-664. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Accessed February 13, 2026. [Link]
-
Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Org Chem Front. 2023;10(2):506-513. [Link]
-
An Abnormal Barton-Zard Reaction Leading to the Pyrrolo(2,3-b)indole Ring System. ResearchGate. Accessed February 13, 2026. [Link]
-
Bosiak MJ, Zielińska AA, Trzaska P, et al. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J Org Chem. 2021;86(24):17594-17605. [Link]
-
Barton–Zard reaction. Hellenica World. Accessed February 13, 2026. [Link]
-
Ueda K, Amaike K, Maceiczyk RM, Itami K, Yamaguchi J. β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. J Am Chem Soc. 2015;137(34):11030-11035. [Link]
-
Ueda K, Amaike K, Maceiczyk RM, Itami K, Yamaguchi J. β-Selective C-H arylation of pyrroles leading to concise syntheses of lamellarins C and I. J Am Chem Soc. 2015;137(34):11030-11035. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
-
A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Org Chem Front. 2022;9(1):124-131. [Link]
-
Vilsmeier–Haack reaction. In: Wikipedia. ; 2023. Accessed February 13, 2026. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. 2010;15(4):2457-2467. [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Org Biomol Chem. 2023;21(16):3345-3349. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Accessed February 13, 2026. [Link]
-
Bosiak MJ, Zielińska AA, Trzaska P, et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J Org Chem. 2021;86(24):17594-17605. [Link]
-
Sonogashira Coupling. SynArchive. Accessed February 13, 2026. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C-H Arylation of Nonsubstituted 1 H-Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. allaboutchemistry.net [allaboutchemistry.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. β-Selective C-H arylation of pyrroles leading to concise syntheses of lamellarins C and I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. synarchive.com [synarchive.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Electron-Deficient Boronic Acids
Ticket ID: SC-2024-ELDEF-B Subject: Improving Yields for Unstable Boronic Acids (2-Pyridyl, Polyfluorophenyl) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Protodeboronation Trap"
You are likely reading this because your Suzuki coupling failed. The starting halide is intact, but your boronic acid has vanished, or you have isolated the protonated arene (Ar-H) instead of the biaryl product.
The Root Cause: Electron-deficient boronic acids (e.g., 2-pyridineboronic acid, pentafluorophenylboronic acid) are kinetically unstable. The electron-withdrawing groups (EWGs) stabilize the intermediate carbanion generated upon C–B bond cleavage. Under standard basic aqueous conditions, the rate of protodeboronation (hydrolysis of the C–B bond) exceeds the rate of transmetallation to the palladium center.
To fix this, we must invert the kinetics: Accelerate Transmetallation or Decelerate Protodeboronation .
Diagnostic & Mechanistic Insight
Visualizing the Kinetic Competition
The following diagram illustrates the "Race Against Time" occurring in your flask. To get yield, the Green path must be faster than the Red path.
Caption: The kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red). For electron-deficient substrates, the Red path is naturally faster.
Troubleshooting FAQ
Q: Why is 2-pyridineboronic acid specifically so difficult? A: It suffers from a unique mechanism. The basic nitrogen atom can coordinate intramolecularly to the boron, or facilitate the formation of a zwitterionic intermediate that is exceptionally prone to hydrolysis at neutral to basic pH.
Q: Can I just add more boronic acid? A: Simply adding excess (e.g., 2.0–3.0 equiv) is a "brute force" method that rarely works for highly unstable substrates. The decomposition is often faster than the dissolution/reaction. You need a Slow Release strategy (see Section 4).
Q: Should I use anhydrous conditions? A: Yes, if possible. Water is the proton source for deboronation.[1] However, Suzuki coupling generally requires water for the base to activate the boron.
-
Solution: Use CsF (Cesium Fluoride) in anhydrous dioxane or toluene. The fluoride activates the boronic acid (forming [Ar-BF(OH)2]-) without introducing a high concentration of protons.
The "Hardware" Fix: Catalyst & Ligand Selection
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 require heating to activate, which destroys your unstable boronic acid before the catalyst is ready. You need a system that is active at room temperature or activates instantaneously.
Recommended Systems
| Component | Recommendation | Scientific Rationale |
| Ligand | XPhos or SPhos | These bulky, electron-rich biaryl phosphines facilitate extremely rapid oxidative addition and transmetallation, outcompeting decomposition. |
| Precatalyst | Pd-G3 / G4 (Buchwald) | These precatalysts release the active Pd(0)L species immediately upon exposure to base, even at room temperature. |
| Alternative | Pd(OAc)2 + SPhos | If G3/G4 are unavailable, mix these (1:2 ratio). Note: This has an induction period; G3/G4 is superior. |
The "Software" Fix: Reagent Engineering
If optimizing the catalyst fails, you must switch the boron source.
Strategy A: MIDA Boronates (The "Slow Release" Protocol)
N-Methyliminodiacetic acid (MIDA) boronates are resistant to mild anhydrous conditions but hydrolyze slowly in aqueous base.[2]
-
Mechanism: The MIDA boronate acts as a reservoir. It slowly releases the free boronic acid into the solution.[3][4] Because the concentration of free acid is always low, the catalyst consumes it via transmetallation before it has time to decompose.
-
Key Reference: Burke and co-workers (See Ref 1).
Strategy B: Potassium Trifluoroborates (BF3K)
Molander salts are air-stable and less prone to rapid hydrolysis than free boronic acids.
-
Mechanism: They require hydrolysis to Ar-B(OH)F2 or Ar-B(OH)2 to react, but this equilibrium is more controlled.
-
Key Reference: Molander and co-workers (See Ref 2).
Validated Experimental Protocols
Protocol 1: The "Buchwald" Method (For Free Boronic Acids)
Best for: Moderately unstable acids where you want to avoid synthesizing MIDA esters.
-
Setup: Charge a vial with Aryl Halide (1.0 equiv), Unstable Boronic Acid (1.5 equiv), and XPhos Pd G3 (2 mol%).
-
Base: Add K3PO4 (3.0 equiv).
-
Solvent: Evacuate and backfill with Argon. Add degassed THF (0.5 M concentration of halide). Then add degassed Water (ratio 10:1 THF:Water).
-
Note: The low water content is critical.
-
-
Reaction: Stir vigorously at Room Temperature for 30 minutes.
-
Why? Heating promotes deboronation. The G3 catalyst is active at RT.
-
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO4.
Protocol 2: The "MIDA Slow Release" Method (High Reliability)
Best for: 2-Pyridyl, Polyfluorophenyl, and Heterocyclic boronates.
-
Setup: Charge flask with Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), and Pd(OAc)2 (5 mol%) + SPhos (10 mol%).
-
Note: Or use XPhos Pd G3 (2-3 mol%).
-
-
Base: Add K3PO4 (7.5 equiv).
-
Why high base? To drive the hydrolysis of the MIDA ester.
-
-
Solvent: Add Dioxane:Water (5:1) .
-
Reaction: Heat to 60°C .
-
Monitoring: Monitor consumption of the Aryl Halide, not the boronate.
Protocol 3: Anhydrous Fluoride Activation
Best for: Substrates sensitive to ANY water.
-
Reagents: Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(PPh3)4 (5 mol%).
-
Activator: CsF (2.5 equiv) or TBAF (anhydrous).
-
Solvent: Anhydrous DME or Toluene .
-
Temp: 80-100°C.
-
Note: Without water, protodeboronation is significantly suppressed, allowing the use of higher temperatures and standard catalysts.
-
Performance Comparison Data
Typical yields for the coupling of 2-chloropyridine with 2,6-difluorophenylboronic acid (a notoriously difficult pair):
| Method | Yield | Notes |
| Standard (Pd(PPh3)4, Na2CO3, 80°C) | < 5% | Complete protodeboronation of boronic acid. |
| Buchwald G3 (XPhos, K3PO4, RT) | 85-92% | Fast catalyst beats decomposition. |
| MIDA Slow Release (60°C) | 88-95% | Reservoir effect prevents accumulation of unstable acid. |
| Anhydrous (CsF, DME) | 60-75% | Good, but solubility issues with CsF can limit scale. |
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[8][9] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8][9][10] Journal of the American Chemical Society, 132(40), 14073–14075.[8] Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Coupling Sterically Hindered Fluorophenyl Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling sterically hindered fluorophenyl boronic acids. The unique combination of steric bulk from ortho-substituents and the electronic effects of fluorine atoms presents a significant synthetic challenge. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Q1: My Suzuki-Miyaura coupling reaction with an ortho-substituted fluorophenyl boronic acid is failing or giving very low yields. What are the primary factors to investigate?
A1: Failure in these challenging couplings often stems from a combination of steric and electronic factors that impede key steps in the catalytic cycle. Here is a systematic approach to troubleshooting:
-
Re-evaluate Your Catalyst-Ligand System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[1] The oxidative addition and reductive elimination steps are particularly sensitive to steric hindrance.
-
The Problem: The bulky groups on both coupling partners prevent them from easily approaching the palladium center, slowing down the reaction.
-
The Solution: Employ ligands specifically designed for hindered substrates.
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, RuPhos, and XPhos are the industry standard for these transformations.[2] Their large steric profile accelerates the reductive elimination step, which is often rate-limiting, while their electron-donating nature promotes the initial oxidative addition of the aryl halide.[3][4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong sigma-donors that form very stable palladium complexes.[5][6] They are highly effective at promoting the coupling of challenging substrates, including aryl chlorides.[5]
-
-
-
Assess Boronic Acid Stability (Protodeboronation): Fluorophenyl boronic acids, especially those with multiple fluorine atoms, are susceptible to protodeboronation—the cleavage of the C–B bond by a proton source, which destroys your nucleophile.[6]
-
The Problem: The reaction conditions (base, solvent, temperature) may be causing your boronic acid to decompose before it can participate in the catalytic cycle.
-
The Solution:
-
Switch to a Milder Base: Strong bases like NaOH can accelerate protodeboronation. Use milder, non-hydroxide bases like K₃PO₄, Cs₂CO₃, or CsF.[7][8]
-
Use Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate.[6][9] These are generally more robust under reaction conditions and release the boronic acid slowly in situ.
-
Consider Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable alternatives to boronic acids and can be used directly.[2][5]
-
-
-
Optimize the Base and Solvent System: The base is not just an activator; it plays a crucial role in the transmetalation step.[5]
-
The Problem: An inappropriate base or solvent can lead to poor solubility, slow reaction rates, or substrate decomposition.
-
The Solution:
-
Base Choice: Finely ground K₃PO₄ is an excellent starting point for many hindered couplings.[7] For particularly difficult couplings or when using boronic esters, CsF is a highly effective choice.[8]
-
Solvent System: Anhydrous ethereal solvents (e.g., dioxane, THF, CPME) or aromatic hydrocarbons (e.g., toluene) are standard. A small amount of water is often necessary to facilitate the dissolution of the base and the formation of the active boronate species.[2][7] However, excess water can promote protodeboronation. A common starting point is a 10:1 mixture of organic solvent to water.[2]
-
-
-
Ensure Rigorous Inert Conditions: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.
-
The Problem: Insufficient degassing allows oxygen to oxidize the Pd(0) catalyst to inactive Pd(II) and degrade the phosphine ligands, killing the reaction.
-
The Solution: Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.[7]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing a failed coupling reaction.
Caption: A decision tree for troubleshooting hindered Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q2: What are the best starting catalyst systems for coupling sterically hindered fluorophenyl boronic acids?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, high-performance systems based on palladium precatalysts and specialized ligands are the recommended starting point. Using a Pd(II) precatalyst ensures a reliable and reproducible generation of the active Pd(0) species.[10][11]
| Catalyst/Ligand Class | Recommended Ligands | Precatalyst Examples | Strengths & Use Cases |
| Biaryl Monophosphines | SPhos, RuPhos, XPhos, AntPhos[3] | G3/G4 Buchwald Precatalysts | Workhorse ligands. Excellent for a wide range of sterically hindered aryl bromides and chlorides. SPhos and RuPhos are particularly effective for electron-rich and hindered systems.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | PEPPSI™-IPr, [Pd(IPr)(cinnamyl)Cl] | High stability and activity. Especially powerful for unreactive aryl chlorides and preventing catalyst decomposition at high temperatures.[5][6] |
| Ferrocenyl Phosphines | dppf, dtbpf | Pd(dppf)Cl₂ | Good general-purpose ligands, but may be less effective for the most extremely hindered substrates compared to modern biaryl phosphines.[1] |
| Arsa-Buchwald Ligands | Arsenic analogs of Buchwald ligands | Synthesized in-situ | An emerging class of ligands effective for hindered substrates due to the longer Pd-As bond, which may facilitate the transmetalation step.[4] |
Q3: How does steric hindrance mechanistically inhibit the Suzuki-Miyaura reaction?
A3: Steric hindrance, especially from ortho-substituents on both coupling partners (a "tetra-ortho-substituted" coupling), creates high-energy transition states for the key steps of the catalytic cycle.
-
Oxidative Addition: While less affected than reductive elimination, significant bulk on the aryl halide can slow the initial insertion of the Pd(0) complex into the carbon-halogen bond.
-
Transmetalation: The transfer of the aryl group from boron to palladium can be impeded if bulky groups prevent the boronate species from approaching the palladium center.
-
Reductive Elimination: This is often the rate-limiting step in hindered couplings. The two bulky aryl groups coordinated to the palladium center must come close enough to form a C-C bond and be eliminated from the metal. The steric repulsion between these groups creates a significant energy barrier that must be overcome. Bulky ligands like SPhos are thought to facilitate this step by occupying more space and "pushing" the aryl groups together.[3]
Suzuki-Miyaura Catalytic Cycle (Hindrance Effects)
Caption: The Suzuki-Miyaura cycle, highlighting steps inhibited by steric bulk.
Q4: Beyond steric bulk, what electronic role do fluorine substituents play?
A4: Fluorine atoms exert a powerful electron-withdrawing effect through induction, which has a dual impact:
-
On the Fluorophenyl Boronic Acid: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the aryl ring attached to boron. This can slow down the transmetalation step, as the aryl group is less readily transferred to the electron-rich palladium center. Extremely electron-deficient substrates like pentafluorophenylboronic acid are known to be inactive under standard conditions and require special activating additives like CsF and Ag₂O.[8]
-
On a Fluorophenyl Halide (Electrophile): If your electrophile is also a fluorinated aryl halide, the electron-withdrawing nature of the fluorine atoms makes the carbon-halogen bond more polarized and susceptible to oxidative addition. This can actually accelerate the first step of the catalytic cycle.
Therefore, the net effect depends on which coupling partner bears the fluorine substituents. For the topic at hand—fluorophenyl boronic acids—the primary electronic consequence is a potential reduction in reactivity that must be overcome with a highly active catalyst system.
Q5: What is a general, robust protocol for a test reaction with a new, sterically hindered fluorophenyl boronic acid?
A5: When approaching a new, challenging coupling, it is essential to start with a reliable, well-vetted protocol. The following procedure uses a modern Buchwald precatalyst and is a strong starting point.
Experimental Protocol: General Procedure for Hindered Coupling
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Hindered Fluorophenyl Boronic Acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene and Water (10:1 v/v)
-
Schlenk flask or microwave vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol), the fluorophenyl boronic acid (0.75 mmol), the SPhos Pd G3 precatalyst (0.01 mmol, 2 mol%), and the finely ground K₃PO₄ (1.5 mmol).
-
Solvent Addition: Add the anhydrous toluene (e.g., 5 mL, to make a 0.1 M solution) and water (0.5 mL). The solvent should be degassed beforehand by sparging with argon for at least 20 minutes.
-
Degassing: Seal the flask and perform 1-2 cycles of evacuating the headspace and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C. The optimal temperature will depend on the reactivity of the aryl halide (chlorides typically require higher temperatures than bromides).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the challenging nature of the coupling, reactions may require 4 to 24 hours for completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol provides a robust baseline. If yields are still low, consider screening other ligands (e.g., RuPhos), bases (e.g., CsF), or switching to the corresponding boronate ester.
References
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2023). ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011). The Journal of Physical Chemistry Letters. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]
-
Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
Validation & Comparative
Technical Comparison: 1H NMR Characterization of 2-(3,5-Difluorophenyl)-1H-pyrrole
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 2-(3,5-Difluorophenyl)-1H-pyrrole , comparing it against its non-fluorinated parent and regioisomers. It is designed for medicinal chemists and structural biologists requiring precise assignment data for structure-activity relationship (SAR) studies.
Executive Summary & Structural Logic
The introduction of a 3,5-difluorophenyl moiety into the electron-rich pyrrole scaffold creates a "push-pull" electronic system. The pyrrole ring acts as an electron donor, while the fluorinated phenyl ring acts as an electron acceptor (via induction), though the fluorine atoms themselves exert shielding effects on their ortho protons via resonance.[1][2]
Key Identification Markers:
-
The "Diagnostic Triplet": The proton at the phenyl C4 position (between the two fluorines) appears as a distinct triplet of triplets (tt) upfield relative to other aromatic protons due to the cooperative shielding resonance of two ortho fluorine atoms.
-
NH Sensitivity: The pyrrole NH is highly sensitive to solvent choice, appearing as a broad singlet at ~8.5 ppm in CDCl₃ but sharpening and shifting to ~11.5 ppm in DMSO-d₆ .
-
Coupling Constants: Large
couplings (~9 Hz) dominate the phenyl region, distinguishing it from the standard multiplets of 2-phenylpyrrole.[1]
Comparative Chemical Shift Analysis
The following table contrasts the target molecule with its parent (2-Phenyl-1H-pyrrole) and a mono-fluorinated analog. Data is standardized to DMSO-d₆ (25°C) to ensure visibility of the labile NH proton.
| Proton Position | Target: 2-(3,5-Difluorophenyl)-1H-pyrrole (δ ppm) | Comparator A: 2-Phenyl-1H-pyrrole (δ ppm) [1] | Comparator B: 2-(4-Fluorophenyl)-1H-pyrrole (δ ppm) [2] | Multiplicity & Coupling ( |
| NH (Pyrrole) | 11.55 - 11.65 | 11.25 | 11.25 | Broad Singlet (exchanges w/ D₂O) |
| H-5 (Pyrrole) | 6.85 - 6.95 | 6.77 | 6.80 | dd ( |
| H-3 (Pyrrole) | 6.50 - 6.60 | 6.38 | 6.45 | dd ( |
| H-4 (Pyrrole) | 6.10 - 6.20 | 6.09 | 6.09 | dd ( |
| H-2'/6' (Phenyl) | 7.45 - 7.55 | 7.63 (d) | 7.75 (dd) | Multiplet (Target: coupled to F) |
| H-4' (Phenyl) | 6.95 - 7.05 | 7.18 (t) | N/A (F-substituted) | tt ( |
| H-3'/5' (Phenyl) | N/A (F-substituted) | 7.34 (t) | 7.20 (t) | N/A |
Analysis of Shifts:
-
Phenyl H-4' (Target): This proton is significantly shielded (shifted upfield to ~7.0 ppm) compared to the parent H-4' (7.18 ppm). This counter-intuitive effect is due to the resonance donation of the two ortho fluorine atoms, which overrides their inductive withdrawal at this specific position.[1][2]
-
Pyrrole H-3: The electron-withdrawing nature of the 3,5-difluorophenyl ring (inductive effect) deshields the adjacent pyrrole H-3, shifting it downfield (~6.55 ppm) compared to the parent (~6.38 ppm).[2]
Structural Visualization & Assignment Workflow
The following diagram illustrates the numbering scheme and the logical flow for assigning the spectrum, specifically distinguishing H-F coupling from H-H coupling.
Caption: Workflow for structural validation of fluorinated phenylpyrroles using 1H NMR.
Experimental Protocols
To ensure reproducibility and spectral clarity, follow these validated protocols.
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids that degrade shimming.
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds . The isolated phenyl protons (between fluorines) may have longer T1 relaxation times; insufficient delay will reduce their integration accuracy.
-
Scans (NS): 16–32 scans are sufficient for 5 mg samples.[1]
If the multiplets in the 7.0–7.6 ppm range are ambiguous:
-
Acquire a standard 1H{19F} spectrum (proton with fluorine decoupling).[1][2]
-
Result: The triplet at ~7.0 ppm (H-4') will collapse into a singlet (or narrow triplet due to small meta-H coupling). The complex multiplet at ~7.5 ppm (H-2'/6') will simplify significantly. This confirms the presence and location of the fluorine atoms.
Mechanistic Context: Synthesis & Impurities
The target is typically synthesized via Suzuki-Miyaura cross-coupling of N-Boc-2-pyrroleboronic acid (or 2-bromopyrrole) with 1-bromo-3,5-difluorobenzene [4].
Common Impurities to Watch:
-
Homocoupling (Biphenyls): 3,3',5,5'-Tetrafluorobiphenyl.[1][2] Look for symmetric multiplets in the 7.1–7.4 ppm range lacking pyrrole signals.
-
Protodeboronation: If using boronic acids, unsubstituted pyrrole (or N-Boc pyrrole) may be present.[1][2] Parent pyrrole shows signals at 6.7 and 6.2 ppm (CDCl3) [5].[2][3]
-
Residual Solvent: 3,5-Difluorophenylboronic acid (starting material) shows aromatic signals but distinct broad OH singlets if not removed [6].[1][2]
References
-
Beilstein Journals. Supporting Information: Synthesis of 2-phenylpyrrole derivatives. Link
-
RSC Advances. Synthesis and characterization of fluorinated phenylpyrroles. Link
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. J. Org.[4] Chem. 2016. Link[1][2]
-
Sigma-Aldrich.[5] Product Specification: 3,5-Difluorophenylboronic acid. Link
-
ChemicalBook. Pyrrole 1H NMR Spectrum. Link
-
NIH/PubChem. 2,4-Difluorophenylboronic acid Crystal Structure & NMR. Link
Sources
The Fluorine Fingerprint: 19F NMR Characterization of 3,5-Difluorophenyl Heterocycles
Executive Summary
In medicinal chemistry, the 3,5-difluorophenyl moiety is a privileged pharmacophore, widely employed to block metabolic soft spots (preventing P450 oxidation), modulate lipophilicity (
This guide objectively compares
Part 1: The 3,5-Difluorophenyl Motif in Drug Discovery
The 3,5-difluorophenyl group is not merely a structural placeholder; it is a functional probe. Its symmetry and electronic properties create a unique magnetic environment.
-
Metabolic Stability: Fluorine at the 3 and 5 positions blocks the most reactive sites for oxidative metabolism on the phenyl ring.
-
Bioisosterism: It mimics the steric demand of a phenyl ring while altering the electrostatic potential surface, often improving binding affinity in hydrophobic pockets.
The Analytical Challenge
When a 3,5-difluorophenyl group is attached to a complex heterocycle (e.g., pyrazole, isoxazole, pyridine), the proton signals of the phenyl ring (H2, H6, and H4) frequently overlap with the heterocycle's own protons. This makes quantitative integration and precise assignment via
Part 2: Comparative Analysis – Method Performance
The following table compares
Table 1: Performance Matrix of Analytical Methods
| Feature | LC-MS (Alternative 2) | ||
| Spectral Window | Wide (~300 ppm). No overlap with solvent or heterocycle signals. | Narrow (~12 ppm). High probability of aromatic overlap. | N/A (Separation based on m/z and polarity). |
| Specificity | High. Detects only the 3,5-difluoro motif. "Silent" background. | Low. Detects all protons, solvent, and water. | Medium. Detects mass, but isomers (e.g., 2,4- vs 3,5-difluoro) often co-elute. |
| Quantitation | Excellent. Integrals are precise if | Good , but compromised by overlap. | Poor. Ionization efficiency varies; requires standard curves. |
| Structural Insight | Fingerprint. Coupling patterns ( | Complex. Requires 2D (COSY/HSQC) to deconvolve overlaps. | Limited. Mass confirms formula, not regiochemistry. |
| Sample Requirement | ~1-5 mg (Standard probe). | ~1 mg. | < 0.1 mg (High sensitivity). |
Senior Scientist Verdict: While LC-MS is faster for high-throughput screening of molecular weight,
F NMR is the only method that provides definitive regiochemical confirmation and quantitative purity in a single experiment without advanced 2D pulse sequences.
Part 3: Mechanistic Insights & Chemical Shift Interpretation
To interpret the spectra correctly, one must understand the spin system. The 3,5-difluorophenyl group forms a distinct spin system that acts as a diagnostic fingerprint.
1. The Symmetry Factor
Assuming free rotation around the C1-Heterocycle bond, the two fluorine atoms (F3 and F5) are chemically equivalent.
-
Result: You observe one primary chemical shift (typically
-108 to -115 ppm).
2. The Coupling "Fingerprint" (
-Coupling)
The fluorine signal is split by the protons on the phenyl ring.
-
Coupling to H4 (Triplet): Both F3 and F5 couple to the proton at position 4 (between them). This is a strong
coupling (typically 8–10 Hz). -
Coupling to H2/H6 (Small Splitting): F3 couples to H2 (
) and H6 ( ). Due to the distance and geometry, this often manifests as additional fine splitting or line broadening on top of the triplet.
Diagnostic Appearance:
The signal typically appears as a distinctive triplet (ratio 1:2:1) with a coupling constant of ~
Critical Check: If you see two distinct fluorine signals, your substitution is likely not 3,5-difluoro (or rotation is restricted/symmetry is broken). If you see a doublet, you likely have a 2,4- or 3,4-substitution pattern.
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures reproducible, publication-quality data.
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for polar heterocycles to prevent aggregation, which broadens F-signals. -
Concentration: 5–10 mg in 600
L solvent. -
Tube: Standard 5mm NMR tube. (Quartz tubes are not necessary for standard 19F).
Step 2: Acquisition Parameters (Bruker Standard)
-
Pulse Sequence: zgfigqn (Inverse gated decoupling) is recommended for quantitative purity to suppress the Nuclear Overhauser Effect (NOE), though standard zg is acceptable for structural ID.
-
Spectral Width (SW): 200 ppm (centered at -100 ppm).
-
O1P (Offset): -110 ppm (Centers the excitation on the region of interest).
-
Relaxation Delay (
):-
Qualitative (ID): 1.0 s.
-
Quantitative (Purity):20 s . (Fluorine
relaxation times are long; insufficient delay leads to integration errors).
-
-
Scans (NS): 16–64 (Fluorine is 83% as sensitive as Proton; fewer scans are needed).
Step 3: Processing
-
Line Broadening (LB): Apply 0.3 – 1.0 Hz.
-
Referencing: Calibrate to an internal standard (e.g.,
-trifluorotoluene at -63.7 ppm) or rely on the spectrometer's unified scale ( ratio).
Part 5: Visualization of Analytical Workflow
The following diagrams illustrate the decision process and the signal interpretation logic for these compounds.
Diagram 1: Characterization Decision Matrix
Caption: Logical flow for selecting the appropriate analytical method based on the stage of drug development.
Diagram 2: Signal Interpretation Logic
Caption: Step-by-step analysis of the 19F signal to confirm the 3,5-substitution pattern.
References
-
Dalvit, C., et al. (2009).[1] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society.[1] Link
-
Yu, J. X., et al. (2013). 19F NMR in Drug Discovery: A Sensitive and Specific Tool for Fragment Screening. Current Topics in Medicinal Chemistry. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Rosen, M. E. (2020). A Beginner's Guide to 19F NMR and Its Role in Drug Screening. Canadian Journal of Chemistry. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(3,5-Difluorophenyl)-1H-pyrrole
Executive Summary: The "Defense-in-Depth" Approach
Handling 2-(3,5-Difluorophenyl)-1H-pyrrole requires a safety strategy that goes beyond standard organic synthesis protocols. As a researcher, you are likely using this as a building block for kinase inhibitors or optoelectronic materials. While the difluorophenyl group adds metabolic stability and lipophilicity, it also alters the compound's bioavailability and potential for skin absorption compared to non-fluorinated analogs.
This guide treats the compound with the Precautionary Principle : assuming it possesses the toxicity profile of its parent pyrrole core (toxic if swallowed, eye damage) combined with the irritant properties of fluorinated aromatics.
Immediate Action Profile:
-
Physical State: Solid (Powder/Crystal).
-
Primary Risks: Ocular damage (irreversible), inhalation of dust, and transdermal absorption.
-
Critical Control: All handling must occur inside a certified chemical fume hood.
Hazard Analysis & Mechanistic Safety
To select the right PPE, we must understand the why behind the hazard.
| Structural Component | Associated Hazard | Mechanistic Insight |
| Pyrrole Core | Acute Toxicity & Eye Damage | Pyrroles are electron-rich heterocycles. Unsubstituted pyrrole is toxic if swallowed and causes serious eye damage.[1][2][3][4][5] We assume this derivative retains the potential for severe ocular injury.[5][6] |
| 3,5-Difluorophenyl | Lipophilicity & Absorption | Fluorine substitution increases the compound's lipophilicity (LogP). This facilitates faster passive transport across the stratum corneum (skin barrier), making skin contact more dangerous than with non-fluorinated equivalents. |
| Conjugated System | Photosensitivity & Oxidation | Electron-rich pyrroles oxidize rapidly in air and light, forming dark, potentially reactive polymers. Old/degraded samples may possess unknown toxicity profiles. |
PPE Matrix: The Barrier System
Do not rely on generic lab safety rules. Use this specific matrix for 2-(3,5-Difluorophenyl)-1H-pyrrole.
A. Hand Protection (Gloves)
Standard nitrile gloves may not suffice for prolonged contact with fluorinated aromatics in organic solvents.
| Scenario | Recommended Glove System | Rationale |
| Dry Solid Handling | Single Nitrile (min 0.11 mm) | Sufficient for incidental contact with dry powder. |
| Solution Handling (DCM, DMF, DMSO) | Double Gloving (Nitrile) | Outer: Standard Nitrile.Inner: High-dexterity Nitrile.Reason: Fluorinated compounds in carrier solvents (like DMSO) can penetrate gloves rapidly. |
| Spill Cleanup | Laminate / Silver Shield | Required if dissolved in penetrating solvents (e.g., THF, DCM). Nitrile degrades quickly under solvent stress. |
B. Respiratory & Eye Protection
| Zone | Equipment | Specification |
| Eyes | Chemical Splash Goggles | Mandatory. Safety glasses with side shields are insufficient for powders that act as severe irritants. Goggles seal the eyes from airborne dust. |
| Lungs | Engineering Control (Primary) | Fume Hood: Sash at 18 inches. Face velocity 80-100 fpm.Respirator (Secondary): N95/P100 only if weighing outside a hood (strongly discouraged). |
| Body | Lab Coat + Tyvek Sleeves | Standard cotton lab coat. Use disposable Tyvek sleeves if weighing large quantities (>5g) to prevent cuff contamination. |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
Static electricity is a major issue with fluorinated crystalline solids.
-
Environment: Activate the fume hood 5 minutes prior to work.
-
Static Control: Use an anti-static gun or ionizer bar near the balance. Fluorinated powders are "fly-away" solids; static will cause them to leap onto gloves and cuffs.
-
Weighing:
-
Place the receiving vessel (flask) inside a secondary container.
-
Use a long-neck antistatic funnel .
-
Technique: Do not tap the spatula against the flask rim; this generates aerosols. Roll the spatula gently.
-
Phase 2: Reaction & Solubilization
-
Solvent Addition: Add solvent slowly. Pyrroles can be exothermic upon initial solvation or reaction with electrophiles.
-
Inert Atmosphere: This compound is air-sensitive. Blanket the reaction with Nitrogen or Argon immediately.
-
Monitoring: If the solution turns black rapidly, it indicates oxidation. This does not necessarily mean the reaction failed, but it confirms the formation of polypyrrole byproducts.
Phase 3: Decontamination & Waste
-
Tools: Wipe spatulas with a paper towel soaked in acetone inside the hood before removing them for washing.
-
Surface: Wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust, followed by an ethanol wipe.
Visualizing the Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" safety logic for this specific compound.
Figure 1: Operational workflow emphasizing the containment of the compound within the Fume Hood Control Zone.
Emergency Response & Disposal
Accidental Exposure
-
Eye Contact: Time is critical. Rinse immediately at an eyewash station for 15 minutes . Hold eyelids open. The lipophilic nature means water alone may not flush it out efficiently—volume and time are key.
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Disposal Strategy
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) due to the reducing nature of the pyrrole ring.
-
Labeling: Clearly mark as "Contains Fluorinated Organics" to alert waste handlers to potential HF generation during incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrrole. Retrieved from [Link]
-
American Chemical Society (2019). The Dark Side of Fluorine: Toxicity of Fluorinated Drugs. ACS Med. Chem. Lett. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
